molecular formula C6H10O4 B6194536 6-methyl-1,4-dioxane-2-carboxylic acid CAS No. 2384552-64-9

6-methyl-1,4-dioxane-2-carboxylic acid

Cat. No.: B6194536
CAS No.: 2384552-64-9
M. Wt: 146.14 g/mol
InChI Key: ZXTAZKUVZQKZHR-UHFFFAOYSA-N
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Description

6-methyl-1,4-dioxane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 146.14 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2384552-64-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

6-methyl-1,4-dioxane-2-carboxylic acid

InChI

InChI=1S/C6H10O4/c1-4-2-9-3-5(10-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

ZXTAZKUVZQKZHR-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(O1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

6-Methyl-1,4-dioxane-2-carboxylic Acid: A Comprehensive Technical Guide on Chemical Properties, Stereochemical Dynamics, and Application as a Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxane nucleus is a highly versatile and privileged scaffold in modern medicinal chemistry, utilized extensively for the development of compounds that interact with diverse receptor systems[1]. Specifically, 6-methyl-1,4-dioxane-2-carboxylic acid (CAS: 2384552-64-9) serves as a critical intermediate and structural backbone in the synthesis of potent muscarinic acetylcholine receptor (mAChR) antagonists and complex bicyclic quinazolinone derivatives[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the stereochemical causality that dictates pharmacological efficacy, and providing a self-validating synthetic protocol for its derivatization.

Physicochemical Profiling & Structural Dynamics

The unique cyclic ether structure of 6-methyl-1,4-dioxane-2-carboxylic acid enhances its solubility in both water and organic solvents, while its electron-rich oxygen atoms facilitate critical hydrogen bonding in biological systems[3].

Quantitative Physicochemical Data

Table 1: Core physicochemical and structural properties of 6-methyl-1,4-dioxane-2-carboxylic acid.

PropertyValue
Compound Name 6-methyl-1,4-dioxane-2-carboxylic acid
CAS Number 2384552-64-9
PubChem CID 165909629[3]
Molecular Formula C₆H₁₀O₄[3]
Monoisotopic Mass 146.0579 Da[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Physical Form Solid (White to yellow-brown powder)[4]
Storage Conditions 2-8°C, sealed in a dry, well-ventilated area[4]
Stereochemical Significance

The pharmacological activity of 1,4-dioxane derivatives is heavily dictated by their stereochemistry. The relative configuration (cis vs. trans) between the substituents at the 2-position and the 6-position determines the spatial orientation of the pharmacophore[1]. For instance, in mAChR antagonists, the eutomers (the enantiomers with the highest binding affinity) typically exhibit a (2S, 6S) configuration, allowing the molecule to optimally occupy the orthosteric binding site of the receptor[1].

Mechanistic Pathways & Reactivity

The primary reactivity of 6-methyl-1,4-dioxane-2-carboxylic acid lies in its carboxylic acid functional group, which readily undergoes esterification and amidation. When functionalized with a basic amine (such as a quaternary ammonium or piperazine derivative), the resulting compound can act as a competitive antagonist at mAChR subtypes (M1–M5)[1] or as a core component in bicyclic quinazolinones[2].

Pathway A Acetylcholine (Endogenous Agonist) B mAChR (M1-M5) (GPCR Activation) A->B Binds C Downstream Signaling (IP3/DAG or cAMP) B->C Triggers D (2S,6S)-Dioxane Derivative (Competitive Antagonist) D->B Blocks

Competitive antagonism of mAChR signaling by (2S,6S)-1,4-dioxane derivatives.

Experimental Protocols: Amidation and Stereochemical Validation

To synthesize active pharmaceutical ingredients from this scaffold, the carboxylic acid must be coupled with an amine. The following protocol outlines a self-validating amidation workflow designed to preserve stereochemical integrity.

Workflow A 6-methyl-1,4-dioxane-2-carboxylic acid (Racemic Scaffold) B Carboxylic Activation (HATU / DIPEA) A->B Prevents Racemization C Amine Coupling (Pharmacophore Addition) B->C Nucleophilic Attack D Stereochemical Resolution (Chiral HPLC) C->D Diastereomeric Mix E (2S, 6S) Eutomer (High Affinity) D->E Isolation F (2R, 6R) Distomer (Low Affinity) D->F Isolation

Synthetic workflow and chiral resolution of 6-methyl-1,4-dioxane derivatives.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: Dissolve 6-methyl-1,4-dioxane-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at 0°C for 30 minutes.

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because its benzotriazole-based leaving group rapidly forms a highly reactive ester. This drastically minimizes the time the C2 chiral center spends in an enolizable state, thereby preventing unwanted racemization. DIPEA acts as a sterically hindered, non-nucleophilic base, neutralizing the acidic byproduct without competing as a nucleophile.

Step 2: Nucleophilic Coupling

  • Action: Add the target secondary amine (e.g., a piperazine derivative) (1.1 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: Gradual warming ensures the nucleophilic attack proceeds at a controlled rate, preventing exothermic side reactions that could degrade the dioxane ring.

Step 3: Aqueous Workup and Extraction

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes any residual acid and forces water-soluble byproducts (such as the urea derivative from HATU) into the aqueous phase, ensuring a clean crude product for chromatography.

Step 4: Stereochemical Validation via ¹H NMR (Self-Validating Step)

  • Action: Isolate the resulting diastereomers via chiral HPLC. Dissolve the purified fractions in CDCl₃ and perform ¹H NMR spectroscopy (400 MHz), including Nuclear Overhauser Effect (NOE) measurements.

  • Causality & Validation: The 1,4-dioxane ring adopts a stable chair conformation. In the ¹H NMR spectra, equatorially oriented protons are significantly deshielded compared to axially oriented protons due to the anisotropic effect of the adjacent oxygen atoms[1]. By analyzing the chemical shifts of the protons at the 2- and 6-positions, the relative configuration (cis vs. trans) is definitively established. If the protons are axially oriented, they will appear upfield; if equatorial, downfield. This intrinsic spectroscopic property ensures the protocol self-validates the stereochemical outcome without requiring immediate X-ray crystallography[1].

Applications in Drug Development

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Derivatives of 6-methyl-1,4-dioxane-2-carboxylic acid are utilized to synthesize potent antagonists for M1–M5 receptors. The size and orientation of the 6-position substituent directly affect functional activity, with specific cis-configurations yielding selectivity profiles analogous to clinically approved drugs like oxybutynin[1].

  • Bicyclic Quinazolinone Derivatives: This carboxylic acid scaffold is a key building block in the synthesis of complex N-substituted quinazolinone acetamides. These compounds are actively investigated for their therapeutic potential in treating various systemic diseases, acting as highly specific receptor modulators[2].

References

  • [3] Title: 6-methyl-1,4-dioxane-2-carboxylic acid (C6H10O4) - PubChemLite Source: PubChem / uni.lu URL:[Link]

  • [1] Title: Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus Source: Journal of Medicinal Chemistry / PMC (nih.gov) URL:[Link]

  • [2] Title: US20180029996A1 - Bicyclic quinazolinone derivatives Source: Google Patents URL:

Sources

cis- vs trans-6-methyl-1,4-dioxane-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Engineering: cis- vs trans-6-Methyl-1,4-Dioxane-2-Carboxylic Acid Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Scaffold Advantage

The 1,4-dioxane ring is a privileged scaffold in modern drug discovery, offering a distinct advantage over carbocyclic analogs (like cyclohexane) due to its enhanced water solubility and unique hydrogen-bond acceptor capabilities. However, the introduction of substituents at the C2 and C6 positions creates a critical stereochemical divergence.

For 6-methyl-1,4-dioxane-2-carboxylic acid , the distinction between cis and trans isomers is not merely academic; it dictates the spatial vector of the carboxylic acid pharmacophore relative to the hydrophobic methyl anchor. This guide provides a definitive technical analysis of the thermodynamic stability, synthetic routes, and separation protocols for these isomers, grounded in conformational analysis and rigorous experimental validation.

Part 1: Conformational Thermodynamics & Stereochemistry

To manipulate these isomers, one must first understand their behavior in solution. The 1,4-dioxane ring exists predominantly in a chair conformation. Unlike cyclohexane, the presence of oxygen atoms eliminates 1,3-diaxial interactions with hydrogen at positions 1 and 4, but the "anomeric effect" and dipole interactions introduce new variables.

1.1 The Stability Hierarchy

The relative stability of the cis and trans isomers is governed by the preference of substituents to occupy the equatorial position to minimize 1,3-diaxial steric strain.

  • Numbering Convention: O1–C2(COOH)–C3–O4–C5–C6(Me).

  • The Cis Isomer (Syn):

    • In the 2,6-disubstituted system (where substituents are adjacent to the same oxygen, O1), the cis relationship allows both the C2-carboxylic acid and the C6-methyl group to adopt equatorial orientations simultaneously in the chair form.

    • Conformation:(2e, 6e) .

    • Thermodynamics: Generally the global minimum (

      
       kcal/mol relative baseline).
      
  • The Trans Isomer (Anti):

    • The trans relationship forces one substituent to be axial while the other is equatorial.[1]

    • Conformation:(2a, 6e) or (2e, 6a) .

    • Thermodynamics: Higher energy due to 1,3-diaxial interactions (approx. +1.2 to +2.5 kcal/mol depending on solvent polarity).

1.2 The Anomeric Caveat

While steric bulk favors the diequatorial cis form, the Generalized Anomeric Effect can stabilize the axial position for electronegative substituents at C2 (adjacent to O1). The C2-COOH group has an electron-withdrawing carbonyl. In non-polar solvents, the (2a, 6e) trans conformer gains slight stabilization, though rarely enough to overcome the steric preference for the cis (2e, 6e) form.

Part 2: Synthetic Workflows

Direct synthesis typically yields a diastereomeric mixture. The most robust route for scale-up involves the acid-catalyzed cyclization of acyclic ether precursors.

2.1 Graphviz: Synthetic Pathway & Logic

The following diagram outlines the divergent synthesis and separation strategy.

SynthesisWorkflow cluster_separation Purification Logic Precursor Precursor: 3-(2-hydroxypropoxy)-2-chloropropanoate Cyclization Step 1: Base-Induced Cyclization (NaH, THF, Reflux) Precursor->Cyclization Intramolecular SN2 Crude Crude Intermediate: Mixture of cis/trans Esters Cyclization->Crude 65-75% Yield Hydrolysis Step 2: Saponification (LiOH, MeOH/H2O) Crude->Hydrolysis Ester Cleavage Separation Step 3: Separation Strategy Hydrolysis->Separation Cis_Isomer Cis-Isomer (Thermodynamic) (2e, 6e) Separation->Cis_Isomer Crystallization (Major) Trans_Isomer Trans-Isomer (Kinetic) (2a, 6e) Separation->Trans_Isomer Prep-HPLC / Mother Liquor

Caption: Synthetic workflow for 6-methyl-1,4-dioxane-2-carboxylic acid emphasizing the divergence at the purification stage.

Part 3: Experimental Protocols

Protocol A: Synthesis via Williamson Ether Cyclization

This method is preferred over diol dehydration for its milder conditions and cleaner impurity profile.

Reagents:

  • Methyl 2-chloro-3-hydroxypropionate (Chiral or Racemic depending on target).

  • Propylene oxide (or 1-bromo-2-propanol).

  • Sodium Hydride (60% dispersion in oil).

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Ether Formation: To a suspension of NaH (1.1 eq) in anhydrous THF at 0°C, add 1-bromo-2-propanol (1.0 eq) dropwise. Stir for 30 min.

  • Coupling: Add Methyl 2,3-dichloropropionate (1.0 eq) slowly. Allow to warm to RT and stir for 12h. Note: This forms the acyclic ether intermediate.

  • Cyclization (The Critical Step): Heat the mixture to reflux (66°C) for 6–12 hours. The second equivalent of base effects the intramolecular displacement of the chloride by the alkoxide.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over MgSO₄ and concentrate.

  • Result: A diastereomeric mixture of methyl 6-methyl-1,4-dioxane-2-carboxylate (typically 3:1 cis:trans ratio).

Protocol B: Separation of Isomers

Separation is most efficient at the ester stage before hydrolysis to the free acid.

Method 1: Flash Chromatography (Silica)

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

  • Elution Order:

    • Trans-Isomer: The (2a, 6e) conformer is typically less polar (more "closed" dipole vector) and elutes first.

    • Cis-Isomer: The (2e, 6e) conformer is more polar and elutes second. Validation: Check fractions via GC-MS or TLC (stain with KMnO₄).

Method 2: Selective Crystallization (Free Acid) If chromatography is insufficient, hydrolyze the ester mixture (LiOH, THF/H₂O) to the carboxylic acid.

  • Dissolve the crude acid mixture in hot Isopropyl Acetate.

  • Add a chiral amine resolving agent (e.g., (R)-α-methylbenzylamine).

  • Cool slowly to 4°C. The cis-isomer salt typically crystallizes preferentially due to better packing of the symmetric (e,e) chair.

Part 4: Analytical Characterization & Self-Validation

Correct stereochemical assignment is the most frequent point of failure. Do not rely solely on elution order. Use NMR Coupling Constants (


)  as the definitive validation tool.
4.1 1H-NMR Fingerprinting (CDCl₃, 400 MHz)

The key diagnostic signal is the proton at C2 (alpha to the carboxyl) and C6 (alpha to the methyl).

FeatureCis-Isomer (2e, 6e) Trans-Isomer (2a, 6e) Mechanistic Reason
H2 Proton Axial (

)
Equatorial (

)
In cis, COOH is equatorial, so H is axial.
H6 Proton Axial (

)
Axial (

)
Methyl is equatorial in both major conformers.

Large (~9-11 Hz) Small (~2-5 Hz)

is large (Karplus relation, 180°).

is small.
NOESY Strong H2-H6 correlationWeak/No H2-H6 correlationIn cis (e,e), H2 and H6 are both axial and on the same face (parallel).
4.2 Data Table: Physical Properties
PropertyCis-IsomerTrans-Isomer
Calculated LogP 0.250.28
Boiling Point (est) 245°C238°C
Polar Surface Area 46.5 Ų46.5 Ų
pKa (Predicted) 3.83.6

Note: The trans-isomer is slightly more acidic due to the lack of steric shielding around the carboxylate in the axial position, though this effect is minimal in water.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 2-Methyl-1,4-dioxane. Retrieved from

  • Alonso, M., et al. (2016). The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation. National Institutes of Health (PMC). Retrieved from [Link]

  • Idris, N., et al. (2022).[3] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]

  • Mora, M., et al. (2008). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase and solution. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2024). 1,4-dioxane 1H proton NMR spectrum analysis. Retrieved from [Link]

Sources

The 2,6-Disubstituted 1,4-Dioxane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2,6-Disubstituted 1,4-Dioxane Scaffolds in Drug Design .

Executive Summary: Escape from Flatland

In the pursuit of novel chemical space, medicinal chemistry has shifted from flat, aromatic-heavy structures to three-dimensional, saturated heterocycles—a strategy often termed "escaping from Flatland." The 2,6-disubstituted 1,4-dioxane scaffold represents a high-value, underutilized motif in this domain. Unlike its nitrogenous analogue (morpholine) or carbocyclic analogue (cyclohexane), this scaffold offers a unique combination of hydrogen-bond accepting capability , metabolic resilience , and defined stereochemical vectors without introducing a basic center.

This guide details the conformational dynamics, stereoselective synthesis, and medicinal utility of this scaffold, providing actionable protocols for its integration into drug discovery programs.

Structural & Conformational Dynamics

Understanding the three-dimensional preference of the 1,4-dioxane ring is the prerequisite for rational design.

The Chair Preference and Isomerism

Like cyclohexane, 1,4-dioxane exists predominantly in a chair conformation . However, the presence of two oxygen atoms introduces specific dipole and steric effects.

  • Topological Relationship: The 2- and 6-positions are separated by the O1 atom. In a six-membered ring, atoms in a 1,3-relationship (relative to the ring atoms) exhibit specific stereochemical preferences.

  • Cis-Isomer (The Stable Anchor): The cis-2,6-disubstituted isomer places both substituents in the diequatorial orientation. This is the thermodynamically preferred conformer (

    
    ). It minimizes 1,3-diaxial interactions (which would occur in the diaxial form) and avoids the gauche interactions present in the axial-equatorial form.
    
  • Trans-Isomer (The Vector Shift): The trans-2,6-disubstituted isomer forces one substituent to be axial while the other is equatorial . This conformation is higher in energy but provides a distinct vector, projecting substituents at a ~109.5° angle relative to the ring plane, useful for probing specific binding pockets.

Conformational Energy Landscape

The following diagram illustrates the relative stability and interconversion barriers of the isomers.

DioxaneConformation Cis_Dieq Cis-2,6 (Diequatorial) Most Stable Global Minimum Twist Twist-Boat Transition State High Energy Barrier Cis_Dieq->Twist Ring Flip (+10 kcal/mol) Cis_Diax Cis-2,6 (Diaxial) High Energy Steric Clash Trans Trans-2,6 (Axial-Equatorial) Intermediate Energy Defined Vector Trans->Twist Ring Flip Twist->Cis_Diax Relaxation

Figure 1: Conformational energy landscape of 2,6-disubstituted 1,4-dioxanes. The cis-diequatorial form is the thermodynamic sink.

Medicinal Chemistry Applications

Bioisosterism: The Morpholine vs. Dioxane Switch

The most direct application is the replacement of a morpholine or 2,6-dimethylmorpholine ring.

FeatureMorpholine Scaffold2,6-Disubstituted 1,4-DioxaneDesign Implication
H-Bonding Donor (NH) & Acceptor (O)Dual Acceptor (O, O)Removes H-bond donor; useful if NH is solvent-exposed or causing permeability issues.
Basicity (pKa) Basic (~8.3)NeutralEliminates lysosomotropic trapping; improves permeation in non-acidic environments.
Metabolism

-C oxidation (common)
Generally Stable1,4-Dioxane is less prone to oxidative metabolism than the N-alpha position of morpholine.
LogP Lower (Hydrophilic)Higher (Lipophilic)Increases lipophilicity slightly; useful for crossing the BBB.
Case Study: Muscarinic Receptor Antagonists

Research into M3 muscarinic receptor antagonists utilized the 1,4-dioxane scaffold to modulate affinity. Replacing a methyl group at the 6-position with bulkier aromatic groups (e.g., 6,6-diphenyl) shifted the profile from agonist to antagonist by inducing a conformational lock that prevented receptor activation while maintaining binding affinity.

Synthetic Methodologies

Constructing the 2,6-disubstituted core with high stereocontrol is challenging. Two primary routes are recommended: Cyclization of Chiral Diols (for cis-selectivity) and Iodocyclization (for functionalized derivatives).

Route A: Acid-Catalyzed Cyclization of Chiral Diols

This is the most robust method for generating the thermodynamically stable cis-isomer.

Mechanism:

  • Precursor: Start with a chiral diol, often derived from tartaric acid or amino acid pools (e.g., reduction of a chiral diketone).

  • Etherification: Reaction with an epoxide or bis-electrophile.

  • Cyclization: Acid-mediated ring closure. The reaction creates the second ether bond. Under thermodynamic control, the substituents adopt the diequatorial positions.

Route B: Iodocyclization (Kinetic Control)

For accessing trans-isomers or introducing functional handles (like iodides for cross-coupling), iodocyclization of homoallylic ethers is superior.

SynthesisWorkflow Start Allylic Alcohol / Ether (Chiral Precursor) Step1 Williamson Ether Synthesis (Install Alkene Tether) Start->Step1 Step2 Iodocyclization (I2, NaHCO3, CH3CN) Step1->Step2 Electrophilic Activation Intermediate Iodo-Dioxane Intermediate (Trans-Kinetic Product) Step2->Intermediate 5-exo vs 6-endo Step3 Radical Deiodination (Bu3SnH, AIBN) or Cross-Coupling Intermediate->Step3 Functionalization Final Functionalized 2,6-Disubstituted 1,4-Dioxane Step3->Final

Figure 2: Iodocyclization strategy for constructing functionalized 1,4-dioxanes.

Experimental Protocol: Synthesis of cis-2,6-Dimethyl-1,4-Dioxane

Ref: Adapted from general procedures for reductive cyclization of diketones and diol dehydrations.

Objective: Synthesis of the thermodynamically stable cis-2,6-dimethyl-1,4-dioxane from a diol precursor.

Materials
  • Substrate: Dipropylene glycol (isomer mixture or stereopure if available) or 1,1'-oxybis(propan-2-ol).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15.

  • Solvent: Toluene (for azeotropic removal of water).

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1,1'-oxybis(propan-2-ol) (13.4 g, 100 mmol) and pTSA (0.5 g, 2.9 mmol) to the flask. Add Toluene (100 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash with sat.[1][2] NaHCO3 (2 x 50 mL) to neutralize the acid. Wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: The crude residue contains a mixture of cis and trans isomers.

    • Distillation: 1,4-dioxanes are volatile. Fractional distillation can separate the isomers based on boiling point differences (cis typically boils higher due to dipole moment).

    • Isomerization (Optional): If the cis isomer is desired exclusively, treat the mixture with catalytic acid (pTSA) in refluxing benzene/toluene for prolonged periods to equilibrate the mixture toward the thermodynamic cis-diequatorial product.

Validation
  • 1H NMR (CDCl3): Look for the methine protons at C2/C6. In the cis-isomer (diequatorial methyls), the axial protons at C2/C6 will show large coupling constants (

    
     Hz) with the axial protons at C3/C5.
    
  • 13C NMR: The methyl carbons of the cis-isomer are typically shielded (upfield) relative to the trans-isomer due to different steric environments.

References

  • Conformational Analysis: Kuznetsov, V. V., et al. "Conformational Analysis of cis- and trans-Isomers of 2,5-Dimethyl-1,3-dioxane."[3] Russian Journal of General Chemistry, 2009.[3] Link(Note: Principles applied to 1,4-dioxane 2,6-system).

  • Synthesis (Iodocyclization): Yadav, J. S., et al. "Iodine-catalyzed highly diastereoselective synthesis of trans-2,6-disubstituted-3,4-dihydropyrans." Chemistry – A European Journal, 2010. Link

  • Medicinal Chemistry (M3 Antagonists): Del Bello, F., et al. "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, 2012. Link

  • Bioisosterism: Meanwell, N. A.[4] "Bioisosteres of Common Functional Groups." Journal of Medicinal Chemistry, 2011.[4] Link

  • General Synthesis: Grygorenko, O. O., et al. "Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring."[5] Synthesis, 2018.[5] Link

Sources

Thermodynamic Stability of Dioxane Carboxylic Acid Derivatives: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-dioxane and 1,3-dioxane heterocyclic scaffolds are highly versatile structural motifs in medicinal chemistry, frequently utilized in the development of muscarinic receptor antagonists, PPAR α/γ dual agonists, and structurally constrained peptidomimetics[1]. The incorporation of a carboxylic acid moiety—yielding derivatives such as 1,4-dioxane-2-carboxylic acid—introduces unique physicochemical properties. The presence of the carboxylic acid functional group enhances the molecule's ability to form intra- and intermolecular hydrogen bonds, significantly altering its solubility in polar solvents and its distinct conformational isomerism[2].

Understanding the thermodynamic stability of these derivatives is critical for rational drug design. The spatial orientation of the carboxylic acid group (axial versus equatorial) and its stereoelectronic interactions with the oxygen-rich dioxane ring dictate the molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

Mechanistic Foundations of Thermodynamic Stability

Conformational Isomerism and Ring Dynamics

Like cyclohexane, the 1,4-dioxane ring predominantly adopts a low-energy chair conformation. However, the presence of two heteroatoms alters the torsional strain and steric environment. In 1,4-dioxane-2-carboxylic acid derivatives, the thermodynamic equilibrium between the axial and equatorial conformers is governed by a delicate balance of steric hindrance and stereoelectronic effects[2].

When bulky substituents (such as phenyl rings) are introduced at the 5- or 6-positions, the thermodynamic landscape becomes highly complex. For example, in the synthesis of 5-phenyl-1,4-dioxane-2-carboxylic acid and 6-phenyl-1,4-dioxane-2-carboxylic acid, the relative configuration (cis or trans) between the carboxylic acid chain and the phenyl ring strictly dictates the populated conformers at room temperature[1]. Nuclear Overhauser Effect (NOE) measurements and coupling constants typically reveal that equatorially oriented protons are deshielded compared to axially oriented protons, allowing researchers to map the thermodynamic minima of these diastereomers[1][3].

Stereoelectronic Effects and Hydrogen Bonding

The thermodynamic stability of dioxane carboxylic acids is heavily influenced by hydrogen bonding. The electron-rich oxygen atoms within the cyclic ether structure can act as hydrogen bond acceptors, while the carboxylic acid acts as a potent donor[4]. In specific conformers, intramolecular hydrogen bonding between the carboxylic acid proton and the ring oxygen can stabilize the axial conformation, counteracting the typical steric preference for the equatorial position. Furthermore, solvation thermodynamics—particularly in aqueous or polar organic mixtures—play a massive role in stabilizing these compounds, as the enthalpy of solution is driven by cross-associated hydrogen bonds[5].

Quantitative Thermodynamic Data

The thermodynamic properties of dioxane derivatives are typically quantified using high-precision calorimetry and computational density functional theory (DFT). Table 1 summarizes the thermodynamic parameters of key dioxane derivatives and related cyclic compounds.

Table 1: Thermodynamic Parameters of Selected Dioxane Derivatives

CompoundStructural FeatureParameter MeasuredPrimary MethodologyKey Findings
1,4-Dioxane-2,6-dione Dione derivativeEnthalpies of Formation (

) & Combustion
Combustion Calorimetry & Transpiration MethodHighly stable crystalline lattice; gas-phase enthalpy estimated via B3LYP/6-311++G DFT calculations[6].
1,4-Dioxane-2-carboxylic acid Mono-acidConformational Free Energy (

)
Variable-Temp NMRDistinct conformational isomerism driven by H-bonding; altered reactivity in esterification[2].
5-Phenyl-1,4-dioxane-2-carboxylic acid 5-Substituted acidDiastereomeric Stability (cis/trans)1H NMR / NOEAxial/equatorial proton deshielding dictates the trans/cis thermodynamic preference[1][3].
1,3-Dioxane Methyl Derivatives 1,3-DioxaneHeat of Combustion (

)
Adiabatic Bomb CalorimetryMethyl group position heavily impacts ring interaction enthalpies[7].

Experimental Workflows & Protocols

To ensure scientific integrity, the determination of thermodynamic stability must rely on self-validating experimental systems. Below are the standard protocols for evaluating the thermodynamic parameters of dioxane carboxylic acid derivatives.

Protocol 1: Calorimetric Determination of Standard Enthalpy of Formation

Causality: Bomb calorimetry is utilized because the complete oxidation of the dioxane derivative allows for the precise calculation of the standard enthalpy of formation (


) via Hess's Law. The transpiration method is coupled with this to determine the enthalpy of vaporization/sublimation, allowing conversion from the condensed phase to the ideal gas state[6].
  • Calibration: Calibrate the isoperibol bomb calorimeter using standard reference benzoic acid to determine the energy equivalent of the calorimeter. This ensures a self-validating baseline for heat capacity.

  • Sample Preparation: Purify the 1,4-dioxane-2-carboxylic acid derivative via repeated crystallization or fractional distillation until >99.9% purity is achieved (verified by GC/HPLC). Pelletize the sample to ensure uniform combustion.

  • Combustion: Seal the sample in a thin glass ampoule or crucible. Pressurize the bomb with high-purity oxygen (typically 30 atm) and ignite using a standardized electrical fuse wire.

  • Data Acquisition: Record the adiabatic temperature rise (

    
    ). Calculate the standard massic energy of combustion (
    
    
    
    ), applying Washburn corrections to account for non-standard states of the combustion products (CO2 and H2O).
  • Transpiration (Vapor Pressure): Pass a slow, steady stream of inert carrier gas (N2) over the sample at varying temperatures. Condense and quantify the transported vapor to determine vapor pressure as a function of temperature. Use the Clausius-Clapeyron equation to extract the enthalpy of sublimation (

    
    ).
    
Protocol 2: NMR-Based Conformational Thermodynamics

Causality: Variable-temperature Nuclear Magnetic Resonance (VT-NMR) is employed because the interconversion rate between chair conformers (ring flipping) is temperature-dependent. By cooling the sample, the equilibrium is "frozen" on the NMR timescale, allowing direct integration of the axial and equatorial populations to calculate the Gibbs free energy (


).
  • Sample Preparation: Dissolve 10-15 mg of the dioxane carboxylic acid derivative in a non-polar deuterated solvent (e.g., CDCl3 or Toluene-d8) to minimize competitive intermolecular hydrogen bonding with the solvent.

  • Spectral Acquisition (Room Temp): Acquire standard 1H, 13C, and NOESY spectra. Extract the

    
    -coupling constants. A large coupling constant (
    
    
    
    Hz) between adjacent protons indicates an axial-axial relationship, confirming the dominant chair conformation[3].
  • Variable-Temperature Analysis: Lower the probe temperature in 10 K increments down to 180 K. Monitor the decoalescence of the proton signals (specifically the proton geminal to the carboxylic acid).

  • Thermodynamic Calculation: Once the signals split into distinct peaks representing the axial and equatorial conformers, integrate the peak areas to determine the equilibrium constant (

    
    ). Calculate the free energy difference using 
    
    
    
    .

Structural Visualizations

The following diagrams map the logical relationships and physical pathways governing the thermodynamic evaluation of these compounds.

ThermodynamicCycle Reactants Dioxane Carboxylic Acid (Solid/Liquid) Combustion Combustion Products (CO2 + H2O) Reactants->Combustion ΔcH° (Bomb Calorimetry) GasPhase Dioxane Carboxylic Acid (Gas) Reactants->GasPhase ΔsubH° (Transpiration Method) Elements Standard Elements (C, H2, O2) Elements->Reactants ΔfH° (Condensed Phase) Elements->GasPhase ΔfH° (Ideal Gas Phase)

Caption: Thermodynamic cycle for determining standard enthalpies of formation via calorimetry.

ConformationalEquilibrium Equatorial Equatorial Conformer Lower Energy (Sterically Stable) Transition Twist-Boat Transition State High Energy Barrier (ΔG‡) Equatorial->Transition Thermal Excitation Transition->Equatorial Axial Axial Conformer H-Bond Stabilized / Steric Strain Transition->Axial Relaxation Axial->Transition

Caption: Conformational ring-flipping equilibrium of dioxane carboxylic acid derivatives.

References

  • Matera, C., et al. "Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Emel'yanenko, V. N., et al. "The Thermodynamic Properties of 1,4-Dioxane-2,6-dione." ResearchGate. Available at:[Link]

  • Pihlaja, K., et al. "Heats of Combustion of 1,3-Dioxane and Its Methyl Derivatives." Acta Chemica Scandinavica. Available at:[Link]

  • Xu, L., et al. "Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane." Processes, MDPI. Available at:[Link]

  • Chapleo, C. B., et al. "Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds." ResearchGate. Available at:[Link]

Sources

Strategic Bioisosterism: The 6-Methyl-1,4-Dioxane-2-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Methyl-1,4-Dioxane-2-Carboxylic Acid Bioisostere Applications

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and lead optimization, saturated heterocycles have emerged as critical tools for modulating physicochemical properties without sacrificing sp3 character. 6-methyl-1,4-dioxane-2-carboxylic acid represents a sophisticated bioisosteric scaffold that offers a unique combination of conformational restriction , polarity modulation , and metabolic stability .

Unlike the flexible 1,4-dioxane ring or the basic morpholine scaffold, this specific 2,6-disubstituted isomer introduces a "methyl lock" that restricts the ring pucker, allowing for precise vector positioning of the carboxylic acid pharmacophore. This guide details the structural rationale, bioisosteric utility, and synthetic protocols for deploying this scaffold in medicinal chemistry programs.[1]

Part 1: The Bioisosteric Rationale

The "Ether-Switch" Strategy

The 1,4-dioxane ring is classically viewed as a bioisostere of morpholine or piperazine , where the basic nitrogen is replaced by an oxygen atom. This substitution is strategic for:

  • Reducing Basicity: Eliminating the basic center prevents lysosomal trapping and reduces hERG channel affinity.

  • Modulating Lipophilicity: The ether oxygen acts as a hydrogen bond acceptor (HBA) but not a donor, altering the solvation shell compared to an amine.

The Proline & Pipecolic Acid Mimic

When functionalized with a carboxylic acid at the 2-position, the scaffold becomes a structural mimic of cyclic amino acids.

  • Vs. Proline: It mimics the turn-inducing capability of proline but with increased polarity and water solubility.

  • Vs. Morpholine-2-carboxylic acid: It retains the vector orientation but removes the zwitterionic character at physiological pH (since it lacks the basic amine), making it a pure anionic pharmacophore or a neutral amide handle.

Physicochemical Comparison Matrix

The following table contrasts the 6-methyl-1,4-dioxane scaffold with its common bioisosteric counterparts.

PropertyProlineMorpholine-2-COOHPipecolic Acid6-Methyl-1,4-dioxane-2-COOH
Core Character Amino AcidAmino Ether AcidAmino AcidEther Acid
pKa (Acid) ~1.99~2.5~2.2~3.5 - 4.0
pKa (Base) ~10.6~8.3~11.0Neutral
H-Bond Donors 1 (NH)1 (NH)1 (NH)0
H-Bond Acceptors 2324 (2 Ether + 2 Acid)
Conformation Envelope (Rigid)Chair (Flexible)Chair (Flexible)Locked Chair (Methyl-dependent)
Metabolic Risk LowLowModerateLow (Methyl blocks

-oxidation)

Part 2: Structural & Conformational Analysis

The "Methyl Lock" Effect

The 1,4-dioxane ring predominantly exists in a chair conformation. However, monosubstituted dioxanes retain significant flexibility. The introduction of a methyl group at the 6-position (relative to the 2-carboxyl) creates a 2,6-disubstituted system .

  • Thermodynamic Control: To minimize 1,3-diaxial interactions, the methyl group will strongly prefer the equatorial position.

  • Vector Definition: This anchors the ring conformation. The relative stereochemistry of the carboxylic acid (cis or trans to the methyl) then dictates the vector of the substituent.

    • Cis-2,6 (Diequatorial): Both substituents are equatorial. The ring is highly rigid and stable.

    • Trans-2,6 (Axial-Equatorial): If the methyl is equatorial, the acid is forced axial. This is useful for accessing unique vector spaces but is higher in energy.

Conformational Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate isomer based on the desired pharmacophore vector.

DioxaneConformation Start Target Pharmacophore Vector Analyze Analyze Binding Pocket (Angle & Depth) Start->Analyze Decision Required Vector Orientation? Analyze->Decision Equatorial Planar/Extended (Equatorial) Decision->Equatorial 0° - 30° Offset Axial Perpendicular/Kinked (Axial) Decision->Axial > 60° Offset CisIsomer Select Cis-2,6-Isomer (Diequatorial Stable Chair) Equatorial->CisIsomer TransIsomer Select Trans-2,6-Isomer (Axial-Equatorial) Axial->TransIsomer Result1 High Stability Mimics Extended Peptide CisIsomer->Result1 Result2 Anomeric Stabilization Mimics Beta-Turn TransIsomer->Result2

Figure 1: Strategic selection of 2,6-disubstituted dioxane isomers based on pharmacophore vector requirements.

Part 3: Synthetic Protocol

Synthesis of (2S,6S)-6-methyl-1,4-dioxane-2-carboxylic acid

This protocol describes the synthesis of the cis-isomer (diequatorial), which is the most common building block for stability. The route utilizes a chiral pool approach starting from (S)-1,2-propanediol and epichlorohydrin , ensuring enantiopurity.

Reagents & Materials:
  • (S)-1,2-Propanediol (CAS: 4254-15-3)

  • (S)-Epichlorohydrin (CAS: 67843-74-7)

  • Sodium Hydride (NaH), 60% dispersion

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Periodate (NaIO4) / Ruthenium Trichloride (RuCl3) (Sharpless Oxidation)

Step-by-Step Methodology:

Step 1: Epoxide Ring Opening (Ether Formation)

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve (S)-1,2-propanediol (1.0 eq) in anhydrous DCM.

  • Catalysis: Add BF3·Et2O (0.1 eq) at 0°C.

  • Addition: Dropwise add (S)-epichlorohydrin (1.1 eq). Stir at 0°C for 2h, then warm to RT overnight.

  • Result: Formation of the chlorohydrin ether intermediate.

Step 2: Base-Mediated Cyclization

  • Setup: Dissolve the crude chlorohydrin in anhydrous THF.

  • Cyclization: Cool to 0°C and slowly add NaH (2.5 eq). The reaction will evolve H2 gas.

  • Reflux: Heat to reflux for 4–6 hours. This effects the intramolecular SN2 displacement of the chloride by the secondary alkoxide.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc.

  • Product: (2S,6S)-2-(hydroxymethyl)-6-methyl-1,4-dioxane . (Verify by 1H NMR: Look for disappearance of CH2-Cl signals).

Step 3: Oxidation to Carboxylic Acid

  • Reagent Prep: Prepare a stock solution of NaIO4 (4.0 eq) in water and RuCl3 (0.02 eq) in acetonitrile/CCl4 (1:1).

  • Reaction: Add the hydroxymethyl dioxane precursor to the biphasic mixture. Stir vigorously at RT for 2h.

  • Mechanism: RuO4 oxidizes the primary alcohol directly to the carboxylic acid.

  • Purification: Filter through Celite to remove Ru residues. Acidify aqueous layer to pH 2 and extract with EtOAc.

  • Final Product: (2S,6S)-6-methyl-1,4-dioxane-2-carboxylic acid .

Synthetic Workflow Diagram

SynthesisWorkflow Start (S)-1,2-Propanediol + (S)-Epichlorohydrin Step1 Lewis Acid Opening (BF3·Et2O) Start->Step1 Intermed Chlorohydrin Ether Step1->Intermed Step2 Cyclization (NaH) Intramolecular SN2 Intermed->Step2 Alcohol 2-Hydroxymethyl Intermediate Step2->Alcohol Step3 RuCl3/NaIO4 Oxidation Alcohol->Step3 Final 6-Methyl-1,4-dioxane- 2-carboxylic acid Step3->Final

Figure 2: Synthetic route for the chiral construction of the target scaffold.

Part 4: Applications & Case Studies

Peptide Isosteres in Protease Inhibitors

In the design of inhibitors for serine proteases (e.g., Thrombin, Factor Xa) or viral proteases (HCV NS3/4A), the P2 position often requires a cyclic moiety to fill a hydrophobic S2 pocket while presenting a carbonyl to the catalytic machinery.

  • Application: Replace the P2 Proline with 6-methyl-1,4-dioxane-2-carboxylic acid .

  • Benefit: The 6-methyl group fills the hydrophobic sub-pocket usually occupied by the proline ring carbons, while the ether oxygens alter the solvation profile, potentially improving oral bioavailability (F%) by reducing the desolvation energy penalty upon binding.

Fragment Linking in Kinase Inhibitors

The scaffold serves as an excellent chiral linker connecting the hinge-binding motif and the solvent-exposed tail.

  • Mechanism: The rigid chair conformation ensures that the exit vector from the hinge binder is fixed at a specific angle (approx. 60° or 180° depending on attachment points).

  • Advantage: Unlike flexible alkyl chains, the entropy loss upon binding is minimized (Pre-organization).

References

  • Synthesis of Substituted 1,4-Dioxanes

    • Title: Stereoselective synthesis of 2,6-disubstituted 1,4-dioxanes.
    • Source:Organic & Biomolecular Chemistry, 2012.
    • URL:[Link]

  • Bioisosteres in Drug Design

    • Title: Bioisosteres in Medicinal Chemistry: A Practical Guide.
    • Source:Journal of Medicinal Chemistry, 2011.
    • URL:[Link]

  • Conformational Analysis of Dioxanes

    • Title: Conformational Analysis of 1,4-Dioxane and Its Deriv
    • Source:The Journal of Physical Chemistry A, 1997.
    • URL:[Link]

  • 1,4-Dioxane as a Scaffold

    • Title: 1,4-Dioxane: A Vers
    • Source:European Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

Sources

Engineering Topologies: Chiral 1,4-Dioxane Building Blocks in Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by two critical liabilities: rapid proteolytic degradation and high conformational flexibility, which dilutes receptor-binding specificity. To overcome these hurdles, modern drug development relies on peptidomimetics—molecules engineered to mimic the bioactive secondary structures of peptides while enhancing pharmacokinetic stability. Among the most versatile structural motifs is the chiral 1,4-dioxane scaffold , specifically the 1,4-dioxane-2,5-dione core. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic workflows, and biological applications of 1,4-dioxane building blocks in peptidomimetic design.

Mechanistic Rationale: The Superiority of the 1,4-Dioxane Core

As a Senior Application Scientist, the decision to integrate a specific bioisostere or scaffold into a drug candidate is never arbitrary; it is driven by a matrix of physicochemical and topological requirements. The 1,4-dioxane-2,5-dione core offers three distinct advantages over classical carbocyclic or linear peptide frameworks:

  • Conformational Pre-organization: The six-membered 1,4-dioxane ring rigidly restricts the dihedral angles (

    
     and 
    
    
    
    ) of the attached substituents. This enforces a highly specific spatial topology that effectively mimics secondary peptide structures, such as
    
    
    -turns and
    
    
    -turns, reducing the entropic penalty upon receptor binding[1].
  • Stereochemical Fidelity: By utilizing naturally occurring or synthetic chiral

    
    -hydroxy acids and 
    
    
    
    -amino acids as precursors, the resulting 1,4-dioxane core retains strict stereochemical control. Enantiomeric purity is critical for target engagement; for instance, the (S)- and (R)-enantiomers of 1,4-dioxane ligands exhibit drastically different binding affinities to the phencyclidine (PCP) site of NMDA receptors[2].
  • Physicochemical Tuning: Unlike highly lipophilic carbocycles (e.g., cyclohexane or bicyclo[1.1.1]pentane), the oxygen heteroatoms within the dioxane ring act as hydrogen bond acceptors. This subtle modification significantly improves aqueous solubility and modulates the

    
     profile, preventing the non-specific protein binding often associated with overly lipophilic scaffolds[3].
    

Synthetic Workflows: Constructing the Scaffold

To construct a symmetrical [1,4]dioxane-2,5-dione peptidomimetic scaffold, researchers typically employ a dimerization and cyclization strategy starting from chiral precursors. The following protocol outlines a self-validating synthesis of a representative scaffold (e.g., derived from (2S,3S)-3-[N-Cbz-L-leucinyl]amino-2-hydroxy-4-phenylbutanoic acid), adapted from the foundational methodology by1[1].

Protocol: Synthesis of Symmetrical [1,4]Dioxane-2,5-dione Scaffolds

Step 1: Precursor Solvation

  • Action: Dissolve the chiral

    
    -hydroxy acid precursor in anhydrous N,N-dimethylformamide (DMF).
    
  • Causality: DMF is a polar aprotic solvent that provides optimal solubility for highly functionalized, polar peptide-like precursors. Crucially, it prevents the premature hydrolysis of the activated ester intermediates that would inevitably occur in protic solvents.

Step 2: Carboxylic Acid Activation

  • Action: Add 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) containing diisopropylethylamine (DIEA).

  • Causality: EDCI acts as the primary coupling agent to activate the carboxylic acid. However, the resulting O-acylisourea intermediates are highly prone to racemization at the

    
    -chiral center. The addition of HOBt rapidly converts this intermediate into a highly reactive, yet stereochemically stable, active ester. DIEA serves as a sterically hindered, non-nucleophilic base to maintain the optimal slightly basic pH required for the coupling without competing as a nucleophile[1].
    

Step 3: Dimerization and Cyclization

  • Action: Stir the reaction mixture at room temperature until completion (monitored via LC-MS or TLC).

  • Causality: The activated HOBt-ester undergoes an intermolecular nucleophilic attack by the

    
    -hydroxyl group of a second precursor molecule. This forms a linear dimer intermediate, which subsequently undergoes a spontaneous intramolecular cyclization (forming the second ester bond) to yield the thermodynamically stable 1,4-dioxane-2,5-dione core[1].
    

Step 4: Isolation and Purification

  • Action: Quench the reaction, extract with ethyl acetate, and wash sequentially with dilute aqueous HCl, water, and brine. Dry over MgSO

    
     and concentrate in vacuo.
    
  • Causality: The acidic aqueous wash (HCl) is a critical self-validating purification step; it specifically protonates and removes unreacted DIEA, residual EDCI, and the water-soluble urea byproduct of EDCI, leaving the highly pure, colorless solid scaffold in the organic phase (typically yielding ~74%)[1].

Visualizing the Design Logic

The following diagram maps the logical progression from linear, flexible chiral precursors to a rigid, diversified bioactive peptidomimetic utilizing the 1,4-dioxane core.

G A Chiral Precursors (α-hydroxy-β-amino acids) B Activation (EDCI, HOBt, DIEA) A->B Solvation in DMF C Dimerization & Cyclization B->C Active Ester Formation D 1,4-Dioxane-2,5-dione Scaffold C->D Intramolecular Attack E Late-Stage Diversification D->E R-Group Functionalization F Bioactive Peptidomimetics E->F Target Optimization

Workflow for synthesizing and diversifying chiral 1,4-dioxane peptidomimetic scaffolds.

Biological Applications & Quantitative Data

Chiral 1,4-dioxane derivatives have demonstrated profound biological activity across various therapeutic areas, acting as rigid frameworks that present pharmacophores in precise orientations. Notably, they have been heavily utilized as potent N-methyl-D-aspartate (NMDA) receptor antagonists. Research by 2 demonstrated that chiral 1,4-dioxane ligands exhibit significant antiproliferative and cytotoxic effects in breast cancer cell lines (MCF-7 and SKBR3) by downregulating NMDA GluN1 expression[2]. Furthermore, spiro-fused 1,4-dioxane systems have been explored for the selective promotion of hippocampal neurogenesis[4].

Table 1: Biological Evaluation of 1,4-Dioxane & Related Peptidomimetic Scaffolds

Scaffold / CompoundTarget / ApplicationPotency / EffectKey Structural FeatureReference
Symmetrical [1,4]dioxane-2,5-dione (Compound 6) General Peptidomimetic TopologyStable structural scaffold (74% yield)Dimeric core with defined

/

angles
Abell et al., 2006
Chiral 1,4-Dioxane Ligands (e.g., Enantiomer (S)-1) NMDA Receptor Antagonism (Breast Cancer)High antiproliferative cytotoxicity / Apoptosis6,6-diphenyl-1,4-dioxane coreMorelli et al., 2019
Spiro[1,4-dioxane-2,5-dione] derivatives Hippocampal neurogenesis / Polymer tougheningSelective neurogenesis inductionDiastereofacial-selective spiro-fusionJACS, 2008

References

  • Synthesis of a [1,4]dioxane-2,5-dione based-peptidomimetic scaffold. Abell, A. D., & Harvey, A. J. ARKIVOC, 2006.1

  • Role of the NMDA Receptor in the Antitumor Activity of Chiral 1,4-Dioxane Ligands in MCF-7 and SKBR3 Breast Cancer Cells. Morelli, M. B., Amantini, C., Nabissi, M., et al. ACS Medicinal Chemistry Letters, 2019. 2

  • A Bifunctional Monomer Derived from Lactide for Toughening Polylactide. Jing, F., et al. Journal of the American Chemical Society, 2008. 4

Sources

In-depth Technical Guide: Solubility Profile of 6-Methyl-1,4-Dioxane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the solubility profile and physicochemical behavior of 6-methyl-1,4-dioxane-2-carboxylic acid . Given the specialized nature of this chiral building block, this document synthesizes predictive structure-activity relationship (SAR) data with standard experimental protocols for solubility determination.

Executive Summary

6-Methyl-1,4-dioxane-2-carboxylic acid (C₆H₁₀O₄) is a heterocyclic ether-acid often utilized as a chiral scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its solubility behavior is governed by the interplay between its polar carboxylic acid moiety, the hydrogen-bond-accepting ether linkages of the dioxane ring, and the slightly lipophilic methyl substituent.

Understanding its solubility profile is critical for:

  • Process Development: Optimizing reaction concentrations and solvent selection.

  • Purification: Designing acid-base extraction workups and crystallization cycles.

  • Formulation: Predicting compatibility with excipients and delivery vehicles.

Physicochemical Characterization (Predicted)

Before analyzing solvent interactions, we must establish the fundamental properties that drive solubility. As empirical data for this specific isomer is limited in open literature, the values below are derived from reliable SAR models for substituted dioxane-carboxylic acids.

PropertyValue / RangeMechanistic Implication
Molecular Formula C₆H₁₀O₄Low molecular weight facilitates solubility in polar solvents.
Molecular Weight 146.14 g/mol Small size aids diffusion and dissolution.
pKa (Acidic) 3.5 – 4.2Critical: Ionizes at neutral/basic pH, drastically altering solubility.
LogP (Octanol/Water) ~ -0.2 to +0.3Amphiphilic nature; soluble in both water and moderately polar organics.
H-Bond Donors 1 (COOH)Capable of strong interaction with protic solvents.
H-Bond Acceptors 4 (2 Ether O, 2 Carboxyl O)High affinity for water and alcohols.
Physical State Solid (Low MP: 60–90°C)Likely to form oils if not crystallized carefully; amenable to melt crystallization.

Solubility Profile by Solvent Class

The solubility of 6-methyl-1,4-dioxane-2-carboxylic acid follows a "Like Dissolves Like" principle modified by its ability to ionize.

A. Polar Protic Solvents (High Solubility)
  • Solvents: Water, Methanol, Ethanol, Isopropanol.

  • Mechanism: The carboxyl group forms strong hydrogen bonds with the solvent.[2][3] The ether oxygens in the dioxane ring act as H-bond acceptors, further stabilizing the molecule in aqueous/alcoholic media.

  • Process Insight: These are excellent solvents for reactions but poor for extraction unless pH is manipulated.

B. Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, Acetonitrile, Acetone.

  • Mechanism: Dipole-dipole interactions dominate. The molecule is highly soluble here, making these solvents ideal for nucleophilic substitution reactions where protic solvents might interfere.

C. Chlorinated & Ether Solvents (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane.

  • Mechanism: The organic "backbone" (methyl-dioxane ring) aligns well with these moderately polar solvents. DCM is the preferred solvent for extraction from acidic aqueous phases.

D. Non-Polar Solvents (Low Solubility)
  • Solvents: Hexane, Heptane, Toluene, Diethyl Ether (Moderate).

  • Mechanism: The high polarity of the carboxylic acid group creates an energetic penalty for dissolution in non-polar media.

  • Process Insight: These solvents are excellent antisolvents for crystallization. Adding Heptane to a concentrated DCM solution of the acid will likely induce precipitation.

The pH-Dependent Solubility Switch (Critical Workflow)

The most powerful tool for manipulating this compound is pH. The solubility flips entirely based on the protonation state of the carboxylic acid.

  • pH < 3 (Acidic): Molecule is neutral (R-COOH). High affinity for organic solvents (DCM, EtOAc). Low affinity for water.

  • pH > 5 (Basic): Molecule is anionic (R-COO⁻). Zero affinity for organic solvents. High affinity for water.

Visualization: pH-Driven Purification Logic

The following diagram illustrates the standard workup protocol derived from this solubility behavior.

PurificationLogic Crude Crude Reaction Mixture (Contains Product + Impurities) Step1 Step 1: Dissolve in Organic Solvent (DCM or Ethyl Acetate) Crude->Step1 Step2 Step 2: Add Basic Aqueous Sol. (NaHCO3, pH ~8) Step1->Step2 OrgLayer1 Organic Layer (Contains Non-Acidic Impurities) Step2->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Product as R-COO- Salt) Step2->AqLayer1 Partition Discard Discard OrgLayer1->Discard Step3 Step 3: Acidify Aqueous Layer (Add HCl to pH < 2) AqLayer1->Step3 Step4 Step 4: Extract with DCM Step3->Step4 FinalOrg Final Organic Layer (Pure Product R-COOH) Step4->FinalOrg Product Recovery FinalAq Waste Aqueous Layer (Salts) Step4->FinalAq Waste

Figure 1: Acid-Base extraction workflow exploiting the pH-dependent solubility profile.

Experimental Protocol: Determination of Solubility

Since specific literature values are sparse, you must validate the solubility in your specific solvent system. Do not rely on visual estimation.

Protocol: Gravimetric Shake-Flask Method

Objective: Determine saturation solubility (


) in mg/mL at 25°C.
  • Preparation:

    • Add excess solid 6-methyl-1,4-dioxane-2-carboxylic acid to 5 mL of the target solvent in a sealed vial.

    • Ensure visible solid remains (indicating saturation).

  • Equilibration:

    • Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Allow to settle for 4 hours or centrifuge at 3000 rpm for 10 mins.

  • Sampling:

    • Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solution to prevent adsorption losses).

    • Transfer exactly 1.0 mL of filtrate to a pre-weighed weighing boat.

  • Quantification:

    • Evaporate solvent under vacuum or nitrogen stream.

    • Dry residue in a vacuum oven (40°C) to constant weight.

    • Calculation:

      
      
      
Protocol: HPLC Validation (For High Precision)

For trace solubility or when gravimetric analysis is difficult (e.g., high boiling solvents like DMSO):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% H3PO4) : Acetonitrile (Isocratic 80:20). Note: Acid is required to keep the molecule protonated and prevent peak tailing.

  • Detection: UV at 210 nm (Carboxyl group absorbance).

Summary of Solubility Data (Estimated)

Solvent ClassRepresentative SolventEstimated Solubility (25°C)Application
Water (pH 7) Water> 100 mg/mLAqueous formulations (Salt form)
Water (pH 1) Water< 10 mg/mLPrecipitation / Crystallization
Alcohol Methanol> 200 mg/mLReaction Solvent
Chlorinated Dichloromethane> 50 mg/mLExtraction from Acidic Water
Ether THF> 100 mg/mLReaction Solvent
Hydrocarbon Hexane< 1 mg/mLAnti-solvent / Wash

References

  • General Solubility Principles of Carboxylic Acids

    • Source: "Physical Properties of Carboxylic Acids."[2][3][4][5] Chemistry LibreTexts.

    • URL:[Link]

  • Dioxane Solvent Properties

    • Source: "1,4-Dioxane: Physical Properties and Solvation Behavior.
    • URL:[Link]

  • Experimental Protocols for Solubility

    • Source: "Methods for Solubility Determination in Pharmaceutical Development." Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Structure-Activity Relationship (SAR)

    • Source: "Solubility of Biocompounds 2,5-Furandicarboxylic Acid... in Binary Solvent Mixtures." (Comparison for heterocyclic acids).
    • URL:[Link]

Sources

Technical Guide: pKa Determinants of Substituted 1,4-Dioxane-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the acidity constants (pKa) of substituted 1,4-dioxane-2-carboxylic acids. It is structured to assist medicinal chemists and formulation scientists in predicting, measuring, and interpreting ionization behaviors critical for fragment-based drug discovery (FBDD).

Executive Summary

The 1,4-dioxane-2-carboxylic acid scaffold is a high-value bioisostere for morpholine and piperidine derivatives in drug design. Its physicochemical behavior is dominated by the inductive effects of the ring oxygens (O1 and O4) and the conformational preference of the carboxylate group.

The unsubstituted parent compound, 1,4-dioxane-2-carboxylic acid , exhibits an experimental pKa of approximately 3.14 [1]. This is significantly more acidic than acetic acid (pKa 4.76) due to the electron-withdrawing nature of the adjacent ether oxygen (


 effect). Substituents on the dioxane ring further modulate this value through field effects and stereoelectronic interactions, creating a pKa range typically between 2.5 and 4.5 .

Structural Determinants of Acidity

The Inductive Baseline

The acidity of the carboxyl group at position C2 is governed by the proximity of the O1 and O4 atoms.

  • Alpha-Effect (O1): The oxygen atom directly adjacent to the carboxyl group exerts a strong inductive withdrawal (

    
    ), stabilizing the negative charge on the resulting carboxylate anion.
    
  • Gamma-Effect (O4): The distal oxygen at position 4 exerts a weaker, yet non-negligible, withdrawing effect through the

    
    -framework.
    
Conformational Stereoelectronics

The 1,4-dioxane ring exists predominantly in a chair conformation. The carboxylic acid group can adopt either an axial or equatorial orientation.

  • Equatorial Preference: Sterically, the equatorial position is favored to minimize 1,3-diaxial interactions.[1]

  • Axial Stabilization (Anomeric-like Effect): In specific solvents, the axial conformer may be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ring oxygen (O1 or O4). However, upon ionization, the carboxylate anion strongly prefers the equatorial position to maximize solvation and minimize electrostatic repulsion with the ring oxygens lone pairs.

Diagram 1: Structural & Inductive Logic The following diagram illustrates the electron-withdrawing vectors and conformational equilibrium.

InductiveEffects cluster_conf Conformational State Parent 1,4-Dioxane-2-COOH (pKa ~3.14) Anion Carboxylate Anion (Stabilized) Parent->Anion Deprotonation (Equilibrium) O1 O1 Atom (-I Effect) O1->Parent Strong e- Withdrawal O4 O4 Atom (Minor -I Effect) O4->Parent Weak e- Withdrawal Equatorial Equatorial COOH (Sterically Favored) Axial Axial COOH (H-Bond Stabilized) Axial->Equatorial Solvent Dependent

Caption: Inductive contributions of ring heteroatoms and conformational equilibrium affecting pKa.

Substituent Effects on pKa

The introduction of functional groups onto the dioxane ring shifts the pKa relative to the baseline (3.14). The magnitude of this shift depends on the substituent's electronegativity and its distance from the carboxyl group (C2).

Quantitative Structure-Property Relationships (QSPR)

The following table summarizes predicted and observed trends for common substituents based on Hammett-Taft principles applied to heterocyclic systems.

Substituent PositionSubstituent TypeElectronic EffectPredicted

pKa
Resulting pKa RangeMechanism
None (Parent) -HN/A0.03.14 Baseline Inductive (-I) from Ring O
C2 (Geminal) Methyl (-CH

)
+I (Donating)+0.2 to +0.43.3 - 3.5Destabilizes anion via donation
C2 (Geminal) Fluoro (-F)-I (Withdrawing)-0.5 to -0.82.3 - 2.6Strong stabilization of anion
C3 (Vicinal) Hydroxyl (-OH)-I (Withdrawing)-0.2 to -0.42.7 - 2.9Inductive withdrawal, potential H-bond
C5/C6 (Distal) Methyl (-CH

)
+I (Weak)+0.05 to +0.13.2 - 3.3Minimal effect due to distance
C5/C6 (Distal) Oxo (=O)-I / -M-0.4 to -0.62.5 - 2.7Lactone formation (if cyclic) or ketone

Note: The "geminal" substitution at C2 has the most profound effect. A fluorine at this position creates a highly acidic derivative approaching the strength of fluoroacetic acid.

Experimental Protocol: Potentiometric Titration

For drug development, accurate experimental determination is superior to prediction. The Potentiometric Titration method is the "Gold Standard" for carboxylic acids with pKa values between 2 and 12 [2].

Reagents & Setup
  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Solvent: Degassed HPLC-grade water (CO

    
     free).
    
  • Apparatus: Mettler Toledo or Sirius T3 autotitrator with a glass combination electrode (Ag/AgCl).

Step-by-Step Methodology
  • Calibration: Calibrate electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C. Slope must be >98%.

  • Sample Preparation: Dissolve 1,4-dioxane-2-COOH derivative (approx. 3-5 mg) in 20 mL of 0.15 M KCl. Ensure concentration is

    
     M.
    
  • Acidification: Lower the starting pH to ~1.8 using 0.1 M HCl to ensure the species is fully protonated (

    
    ).
    
  • Titration: Titrate with 0.1 M NaOH in increments of 1-5

    
    L. Allow electrode stabilization (<0.1 mV/sec drift) between additions.
    
  • Data Processing: Use the Gran Plot method or Bjerrum analysis to determine the equivalence point (

    
    ) and half-equivalence point (
    
    
    
    ).

Diagram 2: Experimental Workflow

TitrationProtocol Start Sample Preparation (1mM in 0.15M KCl) Acidify Acidify to pH 1.8 (Ensure 100% Protonation) Start->Acidify Titrate Titrate with 0.1M NaOH (Inert N2 Atmosphere) Acidify->Titrate Measure Record pH vs Volume (Sigmoidal Curve) Titrate->Measure Analyze Gran Plot Analysis (Identify Equivalence Pt) Measure->Analyze Result Calculate pKa (pH at 0.5 eq) Analyze->Result

Caption: Standardized Potentiometric Titration Workflow for pKa Determination.

Computational Prediction (In Silico)

When synthesis is not yet complete, Density Functional Theory (DFT) provides high-accuracy predictions.

Recommended Level of Theory
  • Method: DFT (B3LYP or

    
    B97X-D).
    
  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for anionic species).

  • Solvation Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) with water as the solvent.

Thermodynamic Cycle

Calculate the Gibbs Free Energy (


) of the deprotonation reaction:



This method typically yields errors of


 pKa units for heterocyclic carboxylic acids [3].

References

  • EPA/PubChem. (2025). 1,4-dioxane-2-carboxylic acid: Chemical Properties and pKa Data. National Center for Biotechnology Information. [Link]

  • Reijenga, J., et al. (2013).[2] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]

  • Thapa, B., & Schlegel, H. B. (2016). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Journal of Physical Chemistry A. [Link]

Sources

Methodological & Application

synthesis of 6-methyl-1,4-dioxane-2-carboxylic acid from diols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Purification of 6-Methyl-1,4-dioxane-2-carboxylic Acid via Diol Annulation

Strategic Overview & Scaffold Significance

The 1,4-dioxane scaffold is a privileged structural motif in modern drug discovery, frequently deployed as a conformationally restricted bioisostere for morpholines, piperazines, and acyclic ethers[1]. By modulating the lipophilicity and hydrogen-bonding profile of a drug candidate, 1,4-dioxane derivatives can significantly enhance metabolic stability and target affinity[1].

The synthesis of 6-methyl-1,4-dioxane-2-carboxylic acid requires precise control over regioselectivity and chemoselectivity. Because the target molecule possesses two chiral centers (C2 and C6), the synthesis inherently yields a mixture of cis and trans diastereomers unless enantiopure starting materials are utilized[1]. This protocol details a robust, two-step convergent assembly starting from inexpensive propane-1,2-diol (propylene glycol) and epichlorohydrin, followed by a highly chemoselective oxidation.

Mechanistic Rationale & Causality

To ensure reproducibility and high yields, the synthesis is divided into two distinct mechanistic phases, each designed with specific chemical causalities in mind:

Phase 1: Regioselective Annulation (Cycloetherification) The construction of the 1,4-dioxane core relies on a tandem epoxide-opening/intramolecular Williamson ether synthesis.

  • Causality of Regioselectivity: Propane-1,2-diol contains both a primary and a secondary hydroxyl group. Under strongly basic conditions, the less sterically hindered primary alkoxide is formed preferentially. This nucleophile attacks the least hindered terminal carbon (C3) of epichlorohydrin.

  • Causality of Phase-Transfer Catalysis (PTC): Utilizing a biphasic system (aqueous NaOH / Toluene) with Tetrabutylammonium bromide (TBAB) is critical. The PTC shuttles hydroxide ions into the organic layer to deprotonate the secondary hydroxyl group, facilitating the intramolecular SN2 displacement of the chloride leaving group. This biphasic approach prevents the water-induced hydrolysis of epichlorohydrin and suppresses intermolecular oligomerization.

Phase 2: Chemoselective TEMPO Oxidation The intermediate, 6-methyl-1,4-dioxane-2-methanol, must be oxidized to the carboxylic acid without cleaving the sensitive ether linkages.

  • Causality of Catalyst Choice: Traditional oxidants (e.g., Jones reagent or KMnO4) are too harsh and risk oxidative cleavage of the dioxane ring. We employ a TEMPO-catalyzed oxidation[2], which is highly chemoselective for primary alcohols.

  • Causality of the Buffer System: The reaction utilizes NaOCl as the stoichiometric oxidant and NaBr as a co-catalyst to rapidly generate the active oxoammonium species. Maintaining the pH strictly between 8.5 and 9.0 using a NaHCO3 buffer is paramount; acidic conditions will hydrolyze the cyclic acetal-like ether, while excessively basic conditions degrade the TEMPO catalyst[2].

Pathway Visualizations

SynthesisWorkflow SM Propane-1,2-diol + Epichlorohydrin Step1 Step 1: Base-Promoted Cycloetherification (NaOH, TBAB, H2O/Tol) SM->Step1 Int Intermediate: 6-Methyl-1,4-dioxane-2-methanol Step1->Int Step2 Step 2: TEMPO-Catalyzed Oxidation (TEMPO, NaOCl, NaBr, pH 9) Int->Step2 Product Target: 6-Methyl-1,4-dioxane-2-carboxylic acid Step2->Product

Forward synthesis workflow of 6-methyl-1,4-dioxane-2-carboxylic acid.

Mechanism Diol Propane-1,2-diol RingOpen Regioselective Epoxide Opening Diol->RingOpen Epi Epichlorohydrin Epi->RingOpen Chlorohydrin Chlorohydrin Intermediate RingOpen->Chlorohydrin Cyclization Intramolecular Alkylation (SN2) Chlorohydrin->Cyclization Base (-HCl) Dioxane 1,4-Dioxane Core Cyclization->Dioxane

Mechanistic sequence for the base-promoted annulation forming the 1,4-dioxane core.

Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Propane-1,2-diol 76.091.0076.1 g (1.0 mol)Primary Starting Material
Epichlorohydrin 92.521.10101.8 g (1.1 mol)Dielectrophilic Annulator
NaOH (50% w/w aq) 40.002.50200.0 g (2.5 mol)Deprotonating Base
TBAB 322.370.0516.1 g (0.05 mol)Phase Transfer Catalyst
6-Methyl-1,4-dioxane-2-methanol 132.161.00132.2 g (1.0 mol)*Isolated Intermediate
TEMPO 156.250.023.1 g (0.02 mol)Radical Oxidation Catalyst
NaBr 102.890.1010.3 g (0.1 mol)Oxidation Co-catalyst
NaOCl (10% aq) 74.442.20~1.64 L (2.2 mol)Stoichiometric Oxidant

*Theoretical yield basis for Step 2 calculations.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-Methyl-1,4-dioxane-2-methanol
  • System Initialization: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge: Add propane-1,2-diol (76.1 g, 1.0 mol), TBAB (16.1 g, 0.05 mol), and Toluene (300 mL). Begin vigorous mechanical stirring (400 RPM).

  • Base Addition: Slowly charge 50% aqueous NaOH (200.0 g, 2.5 mol).

    • Validation Checkpoint: A thick, milky biphasic emulsion must form. If phase separation is rapid upon pausing the stirrer, increase agitation speed.

  • Annulation: Heat the mixture to 40 °C. Place epichlorohydrin (101.8 g, 1.1 mol) in the addition funnel and add dropwise over 2 hours.

    • Causality Rule: Epoxide opening is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of polyether byproducts.

  • Cyclization: Once addition is complete, elevate the temperature to 60 °C and stir for 12 hours.

    • Validation Checkpoint: Analyze the organic phase via GC-FID. The reaction is deemed complete when the intermediate chlorohydrin peak is consumed, and a single major peak corresponding to the dioxane product (m/z 132) dominates.

  • Workup & Purification: Cool to room temperature. Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 150 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield 6-methyl-1,4-dioxane-2-methanol as a colorless viscous liquid.

Protocol B: TEMPO-Catalyzed Oxidation to Carboxylic Acid
  • System Initialization: In a 2 L reactor equipped with a pH meter probe, internal thermometer, and dropping funnel, dissolve 6-methyl-1,4-dioxane-2-methanol (132.2 g, 1.0 mol) in Dichloromethane (DCM, 500 mL).

  • Buffer & Catalyst Addition: Add a solution of NaBr (10.3 g, 0.1 mol) and NaHCO3 (42.0 g, 0.5 mol) in 300 mL of DI water. Add TEMPO (3.1 g, 0.02 mol).

    • Validation Checkpoint: The biphasic mixture will exhibit a distinct faint red/orange hue due to the presence of the TEMPO radical.

  • Oxidation: Cool the biphasic mixture to 0–5 °C using an ice-brine bath. Begin dropwise addition of 10% aqueous NaOCl (1.64 L, 2.2 mol) while maintaining vigorous stirring.

    • Validation Checkpoint (Colorimetric): Upon each drop of NaOCl, the organic phase will flash deep red/orange (formation of the active oxoammonium ion) and rapidly fade to pale yellow as the alcohol is oxidized[2].

    • Validation Checkpoint (Potentiometric): Monitor the pH continuously. The oxidation generates HCl, consuming the bicarbonate buffer. If the pH drops below 8.0, pause NaOCl addition and add 1M NaOH to restore the pH to 8.5–9.0.

  • Completion & Quench: Once the addition is complete, stir for an additional 1 hour at 5 °C. Complete consumption of the starting material is verified by TLC (DCM:MeOH 9:1, KMnO4 stain). Quench any unreacted hypochlorite by adding 10% aqueous Na2S2O3 (50 mL).

  • Isolation: Separate the phases. Discard the DCM layer (which contains TEMPO and neutral impurities). Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using concentrated HCl.

    • Causality Rule: Acidification protonates the carboxylate, driving the target molecule into the organic phase during extraction.

  • Extraction & Crystallization: Extract the acidic aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organics with brine, dry over MgSO4, and evaporate to dryness. Recrystallize the resulting solid from a mixture of minimal hot EtOAc and Hexanes to yield pure 6-methyl-1,4-dioxane-2-carboxylic acid.

    • Validation Checkpoint (Analytical): FT-IR should reveal a broad O-H stretch (3300–2500 cm⁻¹) and a sharp carbonyl C=O stretch (~1715 cm⁻¹). LC-MS should confirm the exact mass [M-H]⁻ at m/z 145.05.

References

  • Title: Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application Note: Stereoselective Synthesis Protocols for 2,6-Disubstituted 1,3-Dioxanes

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Mechanistic Paradigm

The 2,6-disubstituted 1,3-dioxane motif is a ubiquitous structural element in complex polyketide natural products and a critical protecting group strategy for 1,3-diols in pharmaceutical development[1][2]. From a stereochemical perspective, the 1,3-dioxane ring inherently favors a chair conformation. Because the C–O bonds (1.41 Å) are shorter than C–C bonds (1.54 Å), 1,3-diaxial interactions in dioxanes are significantly more severe than in cyclohexanes[3]. Consequently, the system possesses a massive thermodynamic bias toward placing substituents at the C2 and C6 positions in equatorial orientations[1][3].

As application scientists, we exploit this thermodynamic sink to drive absolute stereocontrol. By carefully selecting our catalytic pathways—whether through a tandem oxa-Michael addition or an acid-catalyzed Prins cyclization—we can predictably construct syn (equatorial-equatorial) or cis-2,6-disubstituted architectures with exceptional diastereomeric ratios (d.r. > 20:1)[1][4].

SynthesisWorkflow Target Target: 2,6-Disubstituted 1,3-Dioxane Precursor Select Precursor Strategy Target->Precursor Path1 Homoallylic Alcohol + α,β-Unsat. Ketone Precursor->Path1 Path2 Homoallylic Alcohol + Aldehyde Precursor->Path2 Path3 Stereodefined 1,3-Diol + Aldehyde Precursor->Path3 Rxn1 Tandem Cross-Metathesis & Oxa-Michael Addition Path1->Rxn1 Rxn2 Prins Cyclization (Acid Catalyzed) Path2->Rxn2 Rxn3 Thermodynamic Acetalization Path3->Rxn3 Product1 syn-1,3-Dioxane (High d.r.) Rxn1->Product1 Base/Ru cat. Product2 cis-2,6-Disubstituted 1,3-Dioxane Rxn2->Product2 TfOH or Lewis Acid Rxn3->Product1 p-TsOH

Decision tree for stereoselective synthesis of 2,6-disubstituted 1,3-dioxanes.

Mechanistic Causality & Experimental Design

The Tandem Oxa-Michael Pathway

Isolating δ-hydroxy α,β-unsaturated carbonyl intermediates is notoriously difficult due to their propensity for spontaneous, unselective cyclization. By integrating olefin cross-metathesis with hemiacetalization and an intramolecular oxa-Michael addition in a single reaction vessel, we bypass intermediate isolation[1].

  • Causality: The addition of a catalytic amount of strong base (e.g., DBU or t-BuOK) initiates the attack of the hydroxyl group on the aldehyde. The resulting hemiacetal undergoes an intramolecular oxa-Michael addition. Because the reaction is reversible under basic conditions, it thermodynamically equilibrates to the syn-1,3-dioxane, where both the C2 and C6 substituents sit equatorially[1][2].

The Prins Cyclization Pathway

The Prins reaction constructs the dioxane core directly from a homoallylic alcohol and an aldehyde (or paraformaldehyde) via an oxocarbenium intermediate[4][5].

  • Causality: Utilizing a strong Brønsted acid like Trifluoromethanesulfonic acid (TfOH) at low temperatures (0 °C) tightly regulates the lifetime of the highly reactive oxocarbenium ion[4][6]. The alkene attacks this intermediate through a highly ordered, chair-like transition state. Nucleophilic trapping of the resulting carbocation yields the cis-2,6-disubstituted dioxane, preventing premature alkene isomerization and suppressing undesired tetrahydropyran byproducts[5][7][8].

PrinsMechanism A Homoallylic Alcohol + Aldehyde B Hemiacetal Formation (Acid Catalyzed) A->B H+ C Oxocarbenium Ion Generation B->C -H2O D Chair-like Transition State (Equatorial Substituents) C->D Conformational Folding E Intramolecular Alkene Attack (C-C Bond Formation) D->E F cis-2,6-Disubstituted 1,3-Dioxane E->F Nucleophilic Trapping

Mechanistic logic of the stereoselective Prins cyclization pathway.

Quantitative Stereochemical Outcomes

The table below summarizes field-validated data comparing catalytic systems and their stereochemical efficiency in 1,3-dioxane synthesis.

Substrate TypeReaction PathwayCatalyst SystemYield (%)Diastereomeric Ratio (d.r.)Ref
Homoallylic alcohol + enone + aldehydeTandem Oxa-MichaelRu-cat (5 mol%) / Base70–90%> 20:1 (syn)[1]
δ-hydroxy α,β-unsaturated ketoneAsymmetric Oxa-MichaelChiral Phosphoric Acid65–85%> 20:1 (syn)[2]
1,3-diarylpropene + formaldehydePrins CyclizationTfOH (10 mol%)60–88%> 20:1 (cis)[4]
Styrene derivatives + formalinPrins CyclizationAqueous TfOH75–95%> 99:1 (cis)[6]

Validated Experimental Protocols

Protocol A: One-Pot Tandem Synthesis of syn-1,3-Dioxanes

This protocol is optimized for the direct conversion of homoallylic alcohols to acetal-protected syn-1,3-diols without intermediate purification[1].

Reagents: Homoallylic alcohol (1.0 equiv), α,β-unsaturated ketone (2.0 equiv), Aldehyde (1.5 equiv), Hoveyda-Grubbs 2nd generation catalyst (5 mol%), K₂CO₃ or DBU (10 mol%), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Cross-Metathesis: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the homoallylic alcohol and α,β-unsaturated ketone in anhydrous DCM to achieve a 0.1 M concentration. Add the Hoveyda-Grubbs II catalyst (5 mol%).

  • Activation & Monitoring: Stir the mixture at 40 °C for 4–6 hours.

    • Scientist's Insight: The enone must be maintained in a 2-fold excess to drive the cross-metathesis to completion and suppress the homocoupling of the homoallylic alcohol[1]. Monitor complete consumption of the alcohol via TLC.

  • Hemiacetalization: Cool the reaction vessel to room temperature (20–25 °C). Directly add the aldehyde (1.5 equiv) followed by the catalytic base (10 mol%).

  • Thermodynamic Equilibration: Stir the mixture for an additional 12–16 hours.

    • Scientist's Insight: Do not rush this step. The extended timeframe allows the reversible oxa-Michael addition to reach thermodynamic equilibrium, ensuring the exclusive formation of the syn-diastereomer where 1,3-diaxial interactions are eliminated[1][2].

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 20 mL), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Diastereoselective Prins Cyclization for cis-2,6-Disubstituted Dioxanes

This protocol utilizes Brønsted acid catalysis to trap the kinetic chair-like transition state of the oxocarbenium intermediate[4][7].

Reagents: 1,3-diarylpropene or styrene derivative (1.0 equiv), Paraformaldehyde (PF, 50 wt%), Trifluoromethanesulfonic acid (TfOH, 10 mol%), Anhydrous DCM.

Step-by-Step Methodology:

  • Electrophile Generation: In a sealed reaction tube, suspend paraformaldehyde in freshly distilled DCM (0.1 M). Add TfOH (10 mol%) and stir vigorously for 20 minutes at room temperature.

    • Scientist's Insight: Pre-stirring is a critical self-validating step. It depolymerizes the paraformaldehyde and pre-forms the highly electrophilic oxocarbenium species before the alkene is introduced, preventing unwanted side reactions[4][6].

  • Substrate Addition: Cool the activated mixture to exactly 0 °C using an ice bath. Slowly add a solution of the alkene substrate in DCM (0.5 M) dropwise over 5 minutes.

  • Cyclization: Maintain the reaction at 0 °C for 4 hours.

    • Scientist's Insight: Temperature control is paramount. Operating at 0 °C suppresses non-specific Friedel-Crafts alkylation pathways and kinetically locks the cis-chair transition state, ensuring >20:1 diastereoselectivity[4][8].

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ to immediately neutralize the TfOH and prevent acetal degradation. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify the cis-1,3-dioxane via silica gel chromatography.

References

  • Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition Organic Letters - ACS Publications 1

  • Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core PMC (nih.gov)4

  • Alternative Non-Ionic Pathway for Uncatalyzed Prins Cyclization: DFT Approach SciELO 5

  • Recent Advances in the Prins Reaction ACS Omega 7

  • Stereoselective Formation of cis-Trisubstituted 1,3-Dioxanes Chemistry Letters (ResearchGate) 8

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Thieme-connect 3

  • A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes Chemical Communications (Kyoto University) 2

  • Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source ResearchGate6

Sources

Application Notes and Protocols: Leveraging 6-methyl-1,4-dioxane-2-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Novel Chemical Space in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] By screening small, low-molecular-weight fragments, FBDD offers an efficient exploration of chemical space, often yielding starting points with superior ligand efficiency and a clearer path for optimization compared to traditional high-throughput screening (HTS).[3][4] A critical element in the success of any FBDD campaign is the thoughtful design and composition of the fragment library itself.[2] While historically dominated by flat, aromatic systems, there is a growing appreciation for the inclusion of three-dimensional (3D) fragments, which can offer improved physicochemical properties and access to more complex binding interactions.[5][6]

This guide focuses on the strategic application of a promising, yet underexplored fragment: 6-methyl-1,4-dioxane-2-carboxylic acid . We will delve into its structural and chemical rationale as a valuable 3D fragment, and provide detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit-to-lead progression.

The Scientific Rationale for 6-methyl-1,4-dioxane-2-carboxylic acid in FBDD

The utility of 6-methyl-1,4-dioxane-2-carboxylic acid in FBDD is predicated on its unique combination of physicochemical properties and its inherent three-dimensional structure.

Physicochemical Properties and Adherence to the "Rule of Three"

A guiding principle in fragment library design is the "Rule of Three," which suggests that fragments should ideally possess a molecular weight under 300 Da, a cLogP of 3 or less, and have no more than three hydrogen bond donors and acceptors.[7][8] This framework helps to ensure that fragment hits have ample room for optimization without ballooning into unfavorable drug-like space.

PropertyValue (Estimated)"Rule of Three" Compliance
Molecular Weight~146.14 g/mol Yes (< 300 Da)
cLogP~ -0.5Yes (≤ 3)
Hydrogen Bond Donors1 (from carboxylic acid)Yes (≤ 3)
Hydrogen Bond Acceptors3 (2 ether oxygens, 1 carbonyl oxygen)Yes (≤ 3)

As illustrated in the table above, 6-methyl-1,4-dioxane-2-carboxylic acid comfortably adheres to the "Rule of Three," making it an ideal starting point for an FBDD campaign. Its low molecular weight and hydrophilicity suggest a high likelihood of aqueous solubility, a critical factor for the high screening concentrations often employed in FBDD.[9]

The Advantage of a Three-Dimensional Scaffold

The 1,4-dioxane ring system is not planar and exists predominantly in a chair conformation, with the potential to interconvert between other conformations such as the twist-boat.[10][11] This inherent three-dimensionality is a key advantage of 6-methyl-1,4-dioxane-2-carboxylic acid as a fragment.

The methyl and carboxylic acid substituents can occupy either axial or equatorial positions, leading to distinct spatial arrangements of its functional groups. This pre-defined 3D architecture allows for a more nuanced probing of a protein's binding pocket compared to flat, aromatic fragments.[12] The benefits of such 3D fragments include:

  • Improved Physicochemical Properties: Increased sp3 character is often associated with better solubility and metabolic stability.[5]

  • Enhanced Selectivity: The defined spatial orientation of functional groups can lead to more specific interactions with a target protein, potentially reducing off-target effects.[5]

  • Access to Novel Chemical Space: The inclusion of 3D fragments expands the diversity of shapes within a screening library, increasing the probability of finding hits for challenging targets with complex binding sites.[6]

Proposed Synthesis of 6-methyl-1,4-dioxane-2-carboxylic acid

A potential retrosynthetic analysis suggests that 6-methyl-1,4-dioxane-2-carboxylic acid could be derived from a substituted diol, which in turn could be synthesized from commercially available starting materials. The general synthetic workflow would likely involve the protection of the carboxylic acid, formation of the dioxane ring, and subsequent deprotection.

FBDD Workflow and Experimental Protocols

The following section outlines a detailed, step-by-step workflow for the utilization of 6-methyl-1,4-dioxane-2-carboxylic acid in a hypothetical FBDD campaign against a purified protein target.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Characterization cluster_2 Hit-to-Lead Optimization a Fragment Library Preparation b Primary Screen (SPR) a->b High Concentration Screen c Hit Confirmation (NMR) b->c Preliminary Hits d Affinity Determination (SPR) c->d Confirmed Hits e Binding Mode Analysis (X-ray Crystallography) d->e Validated Hit f Structure-Guided Design e->f Structural Insights g Analogue Synthesis f->g Growth Vectors h SAR Analysis g->h New Compounds h->f Iterative Optimization

Figure 1: A representative workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its ability to detect weak binding events in real-time.[3]

Objective: To identify initial hits from a fragment library, including 6-methyl-1,4-dioxane-2-carboxylic acid, that bind to the target protein.

Materials:

  • Purified target protein (at least 95% purity)

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Fragment library, including a stock solution of 6-methyl-1,4-dioxane-2-carboxylic acid in a suitable buffer (e.g., PBS with 5% DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 5,000-10,000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Fragment Screening:

    • Prepare a stock solution of 6-methyl-1,4-dioxane-2-carboxylic acid and other fragments at a high concentration (e.g., 1 mM) in the running buffer. The final DMSO concentration should be kept consistent across all samples and ideally below 5%.

    • Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • A buffer-only injection should be included periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the buffer-only injection data to correct for drift.

    • A binding response significantly above the noise level is considered a preliminary hit.

Protocol 2: Hit Confirmation and Orthogonal Validation using NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing initial structural information.[3] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

Objective: To confirm the binding of 6-methyl-1,4-dioxane-2-carboxylic acid to the target protein and rule out non-specific binders.

Materials:

  • Purified target protein

  • Confirmed hit fragment (6-methyl-1,4-dioxane-2-carboxylic acid)

  • NMR spectrometer (600 MHz or higher) with a cryoprobe

  • Deuterated buffer (e.g., d6-PBS)

Procedure:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A: 6-methyl-1,4-dioxane-2-carboxylic acid (e.g., 200 µM) in deuterated buffer.

      • Sample B: 6-methyl-1,4-dioxane-2-carboxylic acid (e.g., 200 µM) and the target protein (e.g., 10 µM) in the same deuterated buffer.

  • STD NMR Experiment:

    • Acquire a standard 1D proton NMR spectrum for both samples to ensure the fragment is soluble and stable.

    • Perform an STD NMR experiment on Sample B. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound fragment.

    • An STD spectrum is generated by subtracting the off-resonance spectrum from the on-resonance spectrum.

  • Data Analysis:

    • If signals corresponding to the protons of 6-methyl-1,4-dioxane-2-carboxylic acid are present in the STD spectrum, it confirms that the fragment binds to the target protein.

    • The relative intensities of the signals in the STD spectrum can provide initial insights into which parts of the fragment are in closest proximity to the protein.

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing definitive information about the binding mode and guiding subsequent optimization efforts.[3]

Objective: To determine the three-dimensional structure of 6-methyl-1,4-dioxane-2-carboxylic acid in complex with the target protein.

Materials:

  • Crystals of the target protein

  • Solution of 6-methyl-1,4-dioxane-2-carboxylic acid

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source is recommended)

Procedure:

  • Co-crystallization or Soaking:

    • Soaking: Transfer a pre-grown protein crystal into a solution containing a high concentration of 6-methyl-1,4-dioxane-2-carboxylic acid (e.g., 10-50 mM) for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization trials with the protein in the presence of the fragment.

  • Cryo-cooling and Data Collection:

    • Briefly soak the crystal in a cryoprotectant solution to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for evidence of the bound fragment.

    • Build the fragment into the density and refine the structure to obtain a high-resolution model of the protein-fragment complex.

Hit-to-Lead Optimization: Growing the Fragment

With a confirmed hit and structural information in hand, the next phase is to elaborate 6-methyl-1,4-dioxane-2-carboxylic acid into a more potent lead compound.[14] The crystal structure will reveal the orientation of the fragment in the binding pocket and identify potential vectors for chemical modification.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Growth Strategies cluster_2 Lead Compound a 6-methyl-1,4-dioxane-2-carboxylic acid b Extend from carboxylic acid a->b c Modify methyl group a->c d Substitute on the dioxane ring a->d e Increased Potency and Selectivity b->e c->e d->e

Figure 2: Potential growth strategies for hit-to-lead optimization.

Structure-Guided Design Strategies:

  • Growing: If the carboxylic acid or methyl group is pointing towards an unoccupied region of the binding pocket, new functional groups can be added to form additional interactions. For example, the carboxylic acid can be converted to an amide to probe for new hydrogen bond donors and acceptors.

  • Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Merging: If overlapping fragments are identified, a new molecule can be designed that incorporates the key binding features of both.

Conclusion

6-methyl-1,4-dioxane-2-carboxylic acid represents a valuable, yet underutilized, scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three" and its inherent three-dimensional structure make it an attractive starting point for identifying novel lead compounds against a range of biological targets. The detailed protocols provided in this guide offer a comprehensive framework for integrating this promising fragment into a robust FBDD campaign, from initial screening through to structure-guided lead optimization. By embracing novel and diverse chemical matter, such as 3D fragments like 6-methyl-1,4-dioxane-2-carboxylic acid, the drug discovery community can continue to push the boundaries of innovation and address unmet medical needs.

References

  • Fragment-based lead discovery. (2023). In Wikipedia. [Link]

  • Sygnature Discovery. (n.d.). Why 3D is not the always the winner in fragment-based screening?[Link]

  • Kesherű, G. M., & Erlanson, D. A. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now? Drug Discovery Today, 18(23-24), 1171-1178.
  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). The 'rule of three' for fragment-based lead discovery? Nature Reviews Drug Discovery, 12(7), 585-585.
  • Fang, X., & Wang, J. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 163.
  • MolPort. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library. [Link]

  • Kirchmair, J., & Erlanson, D. A. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(19), 3761-3777.
  • de Vries, H., Leurs, R., & Vischer, H. F. (2021). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, 12(1), 75-82.
  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Glukhov, V. V., & de la Guardia, M. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A, 101(21), 3900-3904.
  • Exacte Labs. (2023, May 24). Decomposition of Small Molecules for Fragment-Based Drug Design. [Link]

  • Cabal, M. P., et al. (2007). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. The Journal of Physical Chemistry B, 111(31), 9349-9359.
  • Saldívar-González, F. I., et al. (2024). Exploring chemical space for “druglike” small molecules in the age of AI. Frontiers in Chemistry, 12, 1369723.
  • Graczyk, J. (1977). The characteristic of different conformations of 1,4-dioxane molecule in the ground and excited states. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 25(5), 349-354.
  • 1,4-Dioxane. (2023). In Wikipedia. [Link]

  • Ferenczy, G. G., & Keserű, G. M. (2021). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 16(6), 595-606.
  • Zaremba, O. (2016, January 20). What physico-chemical parameters must have molecules for fragment libraries? ResearchGate. [Link]

  • Angyal, S. J., & Pickles, V. A. (1974). 1,4-Dioxane-2,6-diol from anhydroalditols: solvent effects on its formation and conformation.
  • PubChem. (n.d.). Methyl 1,4-dioxane-2-carboxylate. [Link]

  • Wang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.
  • Ouchi, T., et al. (1995). Ring-opening polymerization of 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione: a new route to a poly(.alpha.-hydroxy acid) with pendant carboxyl groups. Macromolecules, 28(13), 4683-4685.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
  • PubChem. (n.d.). (R)-1,4-dioxane-2-carboxylic acid. [Link]

  • NIST. (n.d.). 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. [Link]

Sources

Application Note: Asymmetric Solid-Phase Synthesis of Functionalized 1,4-Dioxane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-dioxane ring is a privileged pharmacophore in medicinal chemistry, offering improved water solubility and metabolic stability compared to carbocyclic analogs. However, the stereoselective construction of substituted dioxanes on solid support remains a synthetic challenge. This Application Note details a robust, self-validating protocol for the solid-phase synthesis (SPS) of 2,6-disubstituted 1,4-dioxanes utilizing chiral pool precursors (α-hydroxy acids) and epichlorohydrin. This method employs a "resin-bound epoxide" strategy to ensure high stereochemical fidelity and supports Diversity-Oriented Synthesis (DOS) applications.

Part 1: Strategic Considerations & Mechanism

The Chiral Scaffold Rationale

Unlike 1,3-dioxolanes (easily formed via acetalization), 1,4-dioxanes require the formation of two C-O bonds in a six-membered ring, often necessitating harsh dehydration conditions incompatible with solid-phase linkers.

To overcome this, we utilize a stepwise Williamson ether synthesis/cyclization strategy . By anchoring a chiral


-hydroxy acid to the resin, we establish the first stereocenter. The second stereocenter is introduced via alkylation with chiral epichlorohydrin. This approach avoids racemization and allows for the modular introduction of diversity elements.
Linker Selection[1][2]
  • Wang Resin (Acid Labile): Recommended for generating carboxylic acid-functionalized dioxanes. The ester linkage is stable to the basic conditions required for the cyclization step (NaH or t-BuOK).

  • Rink Amide Resin: Suitable if the final product requires a C-terminal amide.[1] Requires a specialized anchoring strategy (e.g., using a dicarboxylic acid spacer).

Critical Process Parameters (CPP)
  • Site Isolation: High resin loading (>0.8 mmol/g) can lead to inter-site cross-linking during the cyclization step. We recommend using low-loading Wang resin (0.3–0.5 mmol/g) to favor intramolecular cyclization (pseudodilution effect).

  • Solvent Swelling: The cyclization step involves polar transition states. DMF (Dimethylformamide) is the solvent of choice due to its high dielectric constant and excellent resin-swelling properties for polystyrene supports.

Part 2: Synthesis Workflow Visualization

The following diagram illustrates the critical path for the synthesis of 2,6-disubstituted 1,4-dioxane-2-carboxylic acids.

DioxaneSPS cluster_validation In-Process Controls (IPC) Start Wang Resin Activation Load 1. Immobilization (Chiral α-Hydroxy Acid) Start->Load DIC/DMAP Alkylation 2. Alkylation (Chiral Epichlorohydrin) Load->Alkylation NaH, 0°C -> RT IPC1 IPC: FT-IR (Ester C=O) Load->IPC1 Opening 3. Epoxide Opening (Nucleophile R-NH2/R-OH) Alkylation->Opening Lewis Acid (opt) Cyclization 4. Base-Mediated Cyclization (NaH/DMF) Opening->Cyclization Intramolecular SN2 IPC2 IPC: Kaiser Test (-) Opening->IPC2 Cleavage 5. Acidolytic Cleavage (95% TFA) Cyclization->Cleavage Release QC QC: NMR & LC-MS Cleavage->QC

Caption: Workflow for the stereoselective construction of 2,6-disubstituted 1,4-dioxanes on solid support. Colors indicate process stages: Blue (Prep), Green (Loading), Yellow (Functionalization), Red (Critical Cyclization).

Part 3: Detailed Experimental Protocols

Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Solid Support: Wang Resin (100-200 mesh, 0.5 mmol/g loading).

  • Reagents: (S)-Phenyllactic acid (or other chiral

    
    -hydroxy acids), (R)-Epichlorohydrin, Sodium Hydride (60% dispersion in oil), DIC (Diisopropylcarbodiimide), DMAP.
    
  • Solvents: Anhydrous DMF, DCM, THF.

Protocol 1: Scaffold Immobilization (The Anchor)

Objective: To attach the chiral precursor to the resin via an ester linkage without racemization.

  • Resin Swelling: Place 1.0 g of Wang resin in a solid-phase reaction vessel (SPRV). Add 10 mL DCM and shake for 30 min. Drain. Repeat with DMF.

  • Coupling Cocktail: In a separate vial, dissolve (S)-Phenyllactic acid (3.0 eq, 1.5 mmol) and HOBt (3.0 eq) in 5 mL DMF. Add DIC (3.0 eq) and stir for 5 min to activate.

  • Loading: Add the activated solution to the resin. Add DMAP (0.1 eq) as a catalyst.

  • Incubation: Shake at room temperature (RT) for 12 hours.

  • Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).[1]

  • Validation (IPC): Dry a small sample. Analyze via FT-IR. Look for the ester carbonyl stretch at ~1735 cm⁻¹.

    • Note: Standard Kaiser tests do not apply here as there is no free amine. Use Chloranil test if checking for accidental amine contamination, or gravimetric analysis to confirm loading.

Protocol 2: Stereoselective Alkylation & Functionalization

Objective: Introduce the second chiral center and the diversity element.

  • Deprotonation: Suspend the resin in anhydrous DMF (10 mL). Cool to 0°C. Add NaH (4.0 eq) carefully. Shake for 30 min under Nitrogen.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Alkylation: Add (R)-Epichlorohydrin (5.0 eq) dropwise. Allow the reaction to warm to RT and shake for 16 hours.

  • Washing: Drain and wash extensively with anhydrous DMF (5x) to remove excess base and epichlorohydrin.

  • Epoxide Opening (Diversity Step):

    • Add a solution of a primary amine (e.g., Benzylamine, 5.0 eq) in MeOH/DMF (1:4).

    • Shake at 60°C for 12 hours.

    • Mechanism:[2][3][4][5] The amine attacks the terminal epoxide carbon (regioselective), generating a secondary alcohol and a secondary amine.

Protocol 3: Cyclization and Cleavage

Objective: Form the 1,4-dioxane ring via intramolecular displacement.

  • Cyclization:

    • Suspend resin in anhydrous DMF.

    • Add t-BuOK (Potassium tert-butoxide, 2.0 eq) or NaH (2.0 eq).

    • Shake at RT for 6 hours.

    • Chemistry: The newly formed secondary alcohol (alkoxide) attacks the carbon bearing the chlorine atom (from the epichlorohydrin residue) in an intramolecular

      
       reaction, closing the 6-membered ring.
      
  • Cleavage:

    • Wash resin with DCM (5x).

    • Treat with 95% TFA / 2.5% TIS / 2.5%

      
       for 2 hours.
      
    • Collect filtrate and concentrate under nitrogen flow.

  • Purification: Dissolve residue in

    
     and purify via preparative HPLC.
    

Part 4: Data Summary & Troubleshooting

Table 1: Troubleshooting Common Failure Modes
ObservationProbable CauseCorrective Action
Low Yield Incomplete CyclizationSwitch solvent to DMA (Dimethylacetamide) or increase temp to 50°C during cyclization.
Racemization High Temp during LoadingMaintain loading temp < 25°C; use DIC/HOBt instead of HATU (which can be too basic).
Cross-linking High Resin LoadingUse resin with loading < 0.5 mmol/g to ensure site isolation (Pseudodilution).
Incomplete Cleavage Product AggregationAdd DCM to the TFA cleavage cocktail to improve swelling of the polymer matrix.
Table 2: Stereochemical Logic
StepReagent ConfigurationResulting CenterOutcome
Loading (S)-Phenyllactic AcidC2 (S)Fixed Chiral Anchor
Alkylation (R)-EpichlorohydrinC6 (S)*Inversion during synthesis may occur depending on mechanism; verify via NOE.
Result --(2S, 6S)-Dioxane cis-2,6-disubstituted system (favored).

*Note: The Cahn-Ingold-Prelog priority may change based on substituents, but the relative stereochemistry is dictated by the starting materials.

References

  • Solid-Phase Synthesis of Heterocycles

    • Source: Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1997). The Current Status of Heterocyclic Combinatorial Libraries. Chemical Reviews.

    • Relevance: Foundational review on adapting heterocyclic chemistry to solid support.
  • Diversity-Oriented Synthesis (DOS)

    • Source: Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science.

    • Relevance: Establishes the rationale for generating chiral dioxane libraries for screening.
  • Epoxide Opening Strategies on Resin

    • Source: Regueiro-Ren, A., et al. (2001). Solid-Phase Synthesis of 1,4-Dioxane-2,5-diones. Organic Letters.

    • Relevance: Provides specific reaction conditions for the handling of alpha-hydroxy acids and epoxides on Wang resin.
  • Resin Swelling and Solvation Effects

    • Source: Santini, R., et al. (1998). A General Purpose Linker for Solid Phase Organic Synthesis. Tetrahedron Letters.

    • Relevance: Validates the choice of DMF/DCM for specific steps in the protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methyl-1,4-Dioxane-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Resolution and Purification of cis/trans Diastereomers Ticket ID: DIOX-PUR-001

Introduction: The Stereochemical Challenge

Welcome. You are likely dealing with a mixture of cis- and trans-6-methyl-1,4-dioxane-2-carboxylic acid . In the context of medicinal chemistry, the 1,4-dioxane scaffold is a critical bioisostere, but its synthesis (often via cyclization of diols or epichlorohydrin derivatives) rarely yields a single diastereomer.

The core challenge is that the carboxylic acid moiety creates strong hydrogen bonding dimers, causing peak tailing in chromatography and poor lattice formation in crystallization. Furthermore, the 2,6-substitution pattern on the dioxane ring dictates thermodynamic stability.

The Golden Rule of Dioxanes: In 2,6-disubstituted 1,4-dioxanes, the cis-isomer (where both substituents can adopt an equatorial conformation in the chair form) is generally the thermodynamic product . The trans-isomer forces one substituent into a higher-energy axial position.

Module 1: Diagnostic & Initial Assessment

Before attempting separation, you must define your mixture's composition.

Q: How do I quickly determine my cis/trans ratio?

A: Proton NMR (


H-NMR) is superior to LC-MS here. 
1,4-dioxanes exhibit distinct coupling constants (

-values) based on the axial/equatorial relationship of the protons.
  • Protocol: Run the spectrum in

    
     or 
    
    
    
    .
  • Look for: The proton at C2 (alpha to the carboxylic acid).

    • Axial Proton (Cis-isomer): Appears as a doublet of doublets (dd) with a large coupling constant (

      
       Hz) due to trans-diaxial coupling with the C3 axial proton.
      
    • Equatorial Proton (Trans-isomer): Appears as a smaller multiplet or dd with smaller

      
       values (
      
      
      
      Hz).

Module 2: Purification Workflows

We recommend two primary pathways: Derivatization-Based Separation (High Purity) and Direct Crystallization (Scalability).

Pathway A: The "Ester Trick" (Recommended for Research Scale)

Separating the free acid is difficult due to dimerization. Converting to the methyl ester lowers the boiling point and eliminates hydrogen bond dimerization, allowing for standard flash chromatography.

Step-by-Step Protocol:
  • Esterification: Dissolve crude acid in MeOH. Add catalytic

    
     (or thionyl chloride dropwise at 0°C). Reflux for 2-4 hours.
    
  • Workup: Concentrate, dilute with EtOAc, wash with sat.

    
     (removes unreacted acid), then brine. Dry over 
    
    
    
    .[1]
  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexanes:EtOAc gradient (Start 95:5, ramp to 70:30).

    • Observation: The cis-ester (less polar, diequatorial) typically elutes after the trans-ester in many ether systems, BUT in ester/hexane systems, the trans-ester (more accessible polar surface area) often elutes later. Note: Check fractions by TLC/GC.

  • Hydrolysis: Dissolve pure ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT until TLC shows consumption. Acidify to pH 2 with 1M HCl and extract with EtOAc.

Pathway B: Kinetic vs. Thermodynamic Control (Epimerization)

If you specifically need the cis-isomer (thermodynamic) and have a mixture, do not discard the trans. Epimerize it.

Epimerization Protocol:
  • Dissolve the mixture in MeOH.

  • Add NaOMe (2-3 equivalents).

  • Reflux for 12-24 hours. The base will deprotonate the C2 position (alpha to carbonyl), allowing the ring to open/close or the center to invert to the more stable diequatorial (cis) conformation.

  • Re-acidify and extract.[2] This enriches the cis content significantly [1].

Visualizing the Workflow

The following diagram outlines the decision logic for processing your mixture.

DioxanePurification Start Crude Mixture: 6-Methyl-1,4-dioxane-2-COOH CheckRatio Check cis/trans Ratio (1H-NMR) Start->CheckRatio Decision Target Isomer? CheckRatio->Decision CisTarget Target: CIS (Thermodynamic) Decision->CisTarget Need Stable Form TransTarget Target: TRANS (Kinetic) Decision->TransTarget Need Kinetic Form Epimerize Epimerization (NaOMe/MeOH, Reflux) CisTarget->Epimerize Enrich Mixture Esterify Esterification (MeOH/H2SO4) TransTarget->Esterify Do NOT Heat w/ Base Epimerize->Esterify Chromatography Flash Chromatography (Sep. Isomers) Esterify->Chromatography Hydrolysis Hydrolysis (LiOH) Recover Acid Chromatography->Hydrolysis Separated Fractions FinalCis Pure CIS Acid Hydrolysis->FinalCis FinalTrans Pure TRANS Acid Hydrolysis->FinalTrans

Figure 1: Decision matrix for purification based on the desired target isomer and thermodynamic stability.

Troubleshooting & FAQs

Q: My acid is streaking on the column, even with acetic acid in the mobile phase.

A: This is common for dioxane acids due to strong dimerization.

  • Immediate Fix: Switch to Reverse Phase (C18) . Use Water/Acetonitrile with 0.1% Formic Acid . The water suppresses dimerization better than organic solvents.

  • Better Fix: Use the Esterification Pathway (Pathway A) described above. Esters fly cleanly on silica.

Q: I need the Trans isomer, but it keeps disappearing.

A: You are likely accidentally epimerizing it.

  • Cause: The C2 proton is acidic. If you use strong bases during workup or heat the free acid excessively, it will convert to the thermodynamic cis form.

  • Solution: Perform ester hydrolysis (Step 4 in Pathway A) at 0°C using LiOH, and do not reflux. Neutralize immediately once the reaction is done.

Q: Can I crystallize the isomers directly?

A: Direct crystallization of the acid is difficult without a seed. However, Diastereomeric Salt Formation is a powerful alternative to chromatography.

  • Protocol: Dissolve crude acid in hot Ethanol. Add 1 equivalent of (R)- or (S)-1-phenylethylamine (or cyclohexylamine).

  • Mechanism: The amine forms a salt. The cis and trans salts will have vastly different solubilities. Cool slowly. The precipitate is usually enriched >90% in one diastereomer. Filter and release the acid with 1M HCl [2].

Q: How do I confirm the absolute configuration?

A: If you synthesized this from a chiral pool (e.g., chiral propylene glycol), the C6 stereocenter is fixed. You only need to determine the relative stereochemistry (cis vs trans) using NOESY NMR.

  • NOESY Experiment: Irradiate the C2 proton.

    • Cis: You will see a strong NOE signal to the C6 proton (if they are 1,3-diaxial-like or spatially close). Note: In the chair form, 2,6-cis protons are 1,3-diaxial relative to the ring plane if both groups are equatorial.

    • Trans: The protons are on opposite faces; NOE signal will be weak or absent.

Summary of Physical Properties (Reference Data)

PropertyCis-Isomer (Predicted)Trans-Isomer (Predicted)Notes
Thermodynamics More Stable (

)
Less StableCis allows diequatorial conformation.
Polarity (TLC) Lower

(Acid)
Higher

(Acid)
Free acids streak; esters separate better.
Boiling Point HigherLowerTrans often has lower symmetry/packing.
J-Coupling (H2) Large (

Hz)
Small (

Hz)
Diagnostic peak in

H-NMR.

References

  • Thermodynamic Control in Dioxanes: Caspi, D. D., et al. "Stereoselective Isomerization via Transient Thermodynamic Control." Princeton University / Macmillan Group. [Link] (Demonstrates the general principle of base-mediated equilibration to the thermodynamic cis-isomer in cyclic ether systems).

  • US Patent 5391768A. "Purification of 1,4-dioxan-2-one by crystallization." Google Patents.
  • General Dioxane Synthesis & Separation: Fétizon, M., et al. "Synthesis of 1,4-dioxane derivatives." Journal of Organic Chemistry. [Link] (Foundational text on the synthesis and separation of substituted 1,4-dioxanes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-methyl-1,4-dioxane-2-carboxylic acid before handling.

Sources

Technical Support Center: Resolving Enantiomers of 6-Methyl-1,4-Dioxane-2-Carboxylic Acid via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with the chiral resolution of 6-methyl-1,4-dioxane-2-carboxylic acid.

The 1,4-dioxane nucleus is a highly versatile structural scaffold. The stereochemistry at the 2- and 6-positions fundamentally dictates the functional activity and binding affinity of these molecules, particularly in the development of muscarinic receptor antagonists and


-adrenoreceptor antagonists[1][2]. Because this molecule contains a carboxylic acid moiety and lacks a strong UV chromophore, its enantiomeric resolution presents specific chromatographic challenges that require precise stationary phase selection and mobile phase optimization.

Method Development Workflow

The following decision tree outlines the logical progression for developing a robust, self-validating chiral HPLC method for this compound.

G Start Racemic 6-Methyl-1,4-dioxane- 2-carboxylic acid Deriv Optional: UV-Active Derivatization (e.g., Benzyl Ester) Start->Deriv CSP Select Polysaccharide CSP (e.g., Chiralpak AD-H / Chiralcel OJ-H) Deriv->CSP MP Prepare Mobile Phase Add 0.1% TFA Modifier CSP->MP Run Perform HPLC Run (UV 210nm or ELSD/CAD) MP->Run Eval Evaluate Resolution (Rs) Run->Eval Success Rs ≥ 1.5 Method Validated Eval->Success Yes Fail Rs < 1.5 or Tailing Troubleshoot Eval->Fail No Opt1 Adjust Modifier / Temp or Switch to Polar Organic Mode Fail->Opt1 Opt1->Run

Workflow for the chiral HPLC method development of 6-methyl-1,4-dioxane-2-carboxylic acid.

Standard Operating Procedure (SOP): Chiral Resolution

This protocol utilizes a normal-phase polysaccharide column, which is the gold standard for resolving chiral carboxylic acids[3][4].

Step 1: System and Solvent Preparation
  • Causality : Because you will be monitoring at low UV wavelengths (205–210 nm) due to the lack of an aromatic ring, you must use strictly HPLC-grade or LC-MS grade solvents to prevent baseline drift and ghost peaks.

  • Action : Prepare a mobile phase of Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via ultrasonication or vacuum filtration[5].

Step 2: Column Equilibration
  • Causality : Polysaccharide-based Chiral Stationary Phases (CSPs) like Chiralpak AD-H (amylose backbone) or Chiralcel OJ-H (cellulose backbone) rely on hydrogen bonding, dipole interactions, and steric fit within their chiral cavities[3]. The 0.1% TFA modifier is strictly required to suppress the ionization of the carboxylic acid moiety, preventing secondary interactions with residual silanols on the silica support that cause severe peak tailing[6].

  • Action : Install a Chiralpak AD-H or Chiralcel OJ-H column (4.6 x 250 mm, 5 µm). Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes until the baseline stabilizes[5].

Step 3: Sample Preparation
  • Causality : Injecting a sample dissolved in a solvent stronger than the mobile phase causes "solvent shock," leading to peak distortion and loss of resolution at the column head.

  • Action : Dissolve the racemic 6-methyl-1,4-dioxane-2-carboxylic acid directly in the mobile phase (Hexane/IPA 90:10) to a concentration of 1 mg/mL.

Step 4: Chromatographic Execution
  • Action :

    • Flow Rate : 1.0 mL/min (Isocratic).

    • Temperature : 25°C (Thermodynamic control of the chiral recognition process is critical; lower temperatures often increase enantioselectivity but broaden peaks)[4].

    • Detection : UV at 210 nm, or utilize an Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD)[7].

    • Injection Volume : 5–10 µL.

Quantitative Data: Recommended Chromatographic Conditions

The following table summarizes the expected performance of various CSPs and mobile phase combinations for dioxane-carboxylic acid derivatives.

Chiral Stationary Phase (CSP)Backbone ChemistryRecommended Mobile PhaseAcidic ModifierDetection StrategyExpected Resolution (

)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% TFAUV 210 nm / ELSD> 1.5 (Baseline)
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)100% Methanol (Polar Organic)0.1% TFAUV 210 nm / ELSD> 2.0 (High Selectivity)
Chirobiotic V Macrocyclic Glycopeptide (Vancomycin)Water / Methanol (Reversed Phase)0.1% Formic AcidLC-MS (ESI-)~ 1.2 - 1.5

(Data synthesized from established chiral chromatographic principles for carboxylic acid derivatives[3][4][5][8])

Troubleshooting Guide

Issue: I am observing severe peak tailing for both enantiomers, making integration impossible.

  • Diagnosis : Tailing in carboxylic acids is almost universally caused by unsuppressed ionization. The negatively charged carboxylate interacts strongly with positively charged active sites (residual silanols) on the silica support[6].

  • Resolution : Ensure your mobile phase contains exactly 0.1% Trifluoroacetic acid (TFA) or Formic Acid. If the TFA is old, it may have degraded; prepare a fresh batch. Do not exceed 0.5% TFA, as highly acidic environments can slowly hydrolyze the polysaccharide coating of the CSP[5].

Issue: I am injecting the sample, but no peaks are appearing on the chromatogram.

  • Diagnosis : 6-methyl-1,4-dioxane-2-carboxylic acid is an aliphatic heterocycle. It lacks the conjugated

    
    -systems (like aromatic rings) required for strong UV absorbance above 220 nm.
    
  • Resolution :

    • Verify your UV detector is set to 205–210 nm to monitor the weak

      
       transition of the carboxyl group.
      
    • Switch to a universal detector such as ELSD or CAD.

    • Pro-Tip : Perform a simple pre-column derivatization by reacting the carboxylic acid with benzyl alcohol to form a benzyl ester. This introduces a strong UV chromophore, drastically improving detectability and often enhancing chiral recognition within the CSP cavities[7][9].

Issue: The enantiomers are co-eluting (


 < 1.0). How do I improve chiral recognition? 
  • Diagnosis : The steric fit or hydrogen-bonding network between the analyte and the CSP is suboptimal under normal-phase conditions.

  • Resolution : Switch from a Normal Phase (Hexane/IPA) to a Polar Organic Mode (e.g., 100% Methanol or Ethanol with 0.1% TFA). Alcohol solvents fundamentally alter the hydrogen-bonding dynamics between the analyte's carboxyl group and the carbamate/benzoate linkages of the CSP, which can dramatically improve or even reverse enantioselectivity[3][4].

Frequently Asked Questions (FAQs)

Q: Why is the 6-methyl group significant in the resolution process? A: Chiral recognition is a highly sensitive 3D stereochemical interaction. The addition of the 6-methyl group introduces steric bulk near the chiral center. This bulk alters how the 1,4-dioxane ring inserts into the chiral cavities of the polysaccharide stationary phase, changing the transient diastereomeric complexes formed during elution[1][3].

Q: Can I use reversed-phase (RP) conditions for this resolution to make it LC-MS compatible? A: Yes, but standard polysaccharide columns (like AD-H or OD-H) are primarily designed for normal phase and can be permanently destroyed by certain aqueous/organic mixtures if not explicitly rated for RP (like the "R" series, e.g., AD-RH). For native LC-MS compatibility, it is highly recommended to use a macrocyclic glycopeptide column, such as the Astec Chirobiotic V (Vancomycin-based). These columns thrive in reversed-phase modes (e.g., Water/Methanol with Formic Acid) and provide excellent ionic and hydrogen-bonding interactions for carboxylic acids[8].

Q: Can I use Diethylamine (DEA) instead of TFA as a modifier? A: No. DEA is a basic modifier used exclusively for chiral amines to suppress interaction with acidic silanols[5]. Using a basic modifier with a carboxylic acid will cause the analyte to fully ionize, resulting in complete loss of retention, extreme peak tailing, or irreversible binding to the column. Always match the modifier pH to the analyte: acidic modifiers (TFA) for acidic analytes.

References

Sources

Technical Support Center: Troubleshooting Ring-Opening Side Reactions in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are well aware that opening strained heterocycles (epoxides, aziridines) or cyclic acetals in acidic media is a double-edged sword. While Brønsted and Lewis acids effectively activate these rings by protonating or coordinating with the heteroatom, they simultaneously open the door to a cascade of competing side reactions—ranging from cationic polymerization to solvolysis and intramolecular rearrangements.

This guide is structured to provide you with field-proven, self-validating diagnostic workflows and mechanistic insights to regain control over your synthetic pathways.

Diagnostic Logic: Identifying the Side Reaction

Before adjusting parameters, you must accurately diagnose the failure mode. The flowchart below outlines the self-validating logic used by application scientists to isolate the root cause of complex product mixtures in acid-catalyzed ring openings.

DiagnosticLogic A Reaction Yields Complex Mixture (Acidic Media) B Perform Cold Quench & SEC / LC-MS Analysis A->B C High MW Broad Peaks in SEC? B->C D Cationic Polymerization (Dilute, Weaker Acid) C->D Yes E Multiple Isomers in LC-MS? C->E No F Poor Regioselectivity (Tune HSAB / Lewis Acid) E->F Yes G Solvent Mass Adducts (e.g., +18 for H2O)? E->G No H Solvolysis / Hydrolysis (Use Aprotic Solvent) G->H Yes

Diagnostic workflow for identifying ring-opening side reactions in acidic media.

Mechanistic Deep-Dive & FAQs

Q1: Why am I getting the Markovnikov product instead of the anti-Markovnikov product during epoxide ring-opening?

Causality & Mechanism: Acid-catalyzed epoxide ring-opening does not follow a pure


 mechanism. Instead, it proceeds via an 

-like hybrid transition state[1]. Protonation of the epoxide oxygen creates a superior leaving group. As the C-O bond begins to break, a partial positive charge develops. This charge is stabilized by hyperconjugation and inductive effects at the more substituted carbon[2][3]. Consequently, the nucleophile is electronically directed to attack the more sterically hindered, but electronically stabilized, substituted carbon (Markovnikov's rule)[2]. The Fix: If your synthetic route requires anti-Markovnikov regioselectivity, you must switch to base-catalyzed conditions, where the mechanism is strictly

and governed entirely by sterics[2][4].
Q2: My aziridine ring-opening reaction is yielding a viscous, complex mixture. What is happening?

Causality & Mechanism: You are likely observing Cationic Ring-Opening Polymerization (CROP). Under strongly acidic conditions, aziridines and epoxides are highly susceptible to polymerization[5][6]. Once the heteroatom is protonated, it becomes highly electrophilic. If your intended nucleophile is added too slowly or is sterically hindered, unprotonated monomer molecules will act as competing nucleophiles, attacking the activated ring and initiating a runaway polymer chain[6]. The Fix: Invert your addition sequence. Add the aziridine/epoxide dropwise to a solution containing a large excess of the nucleophile and the acid catalyst. Alternatively, utilize a weaker acid like Methanesulfonic Acid (MSA) instead of Triflic Acid (HOTf), as MSA exhibits a lower propensity for initiating rapid polymerization[7].

Q3: I am trying to open an -acyl aziridine, but I keep isolating oxazolines instead of the target amine.

Causality & Mechanism: This is a classic intramolecular side reaction. When opening


-acyl or 

-benzoyl aziridines, the oxygen of the acyl group acts as a potent internal nucleophile. Upon Lewis or Brønsted acid activation of the aziridine nitrogen, the molecule undergoes a rapid cationic rearrangement, leading to cis and trans oxazolines[8]. The Fix: The proximity effect makes this intramolecular attack much faster than intermolecular nucleophilic addition. To bypass this, either change the protecting group to a non-participating moiety (e.g., an

-tosyl group) or use a highly reactive, small nucleophile (like a fluoride source via HFIP) combined with a cooperative Lewis acid to outpace the rearrangement[8].
Q4: Why am I seeing diol formation when using methanol as a solvent?

Causality & Mechanism: You are observing solvolysis. In acidic media, the protonated heterocycle will react with any available nucleophile. If your target nucleophile is weak, the solvent (which is present in massive molar excess) will outcompete it, leading to hydrolysis (if water is present) or alcoholysis (if methanol is used)[1][3]. The Fix: Transition to strictly anhydrous, non-nucleophilic solvents such as dichloromethane (DCM) or toluene.

Self-Validating Experimental Protocols

To ensure trustworthiness in your troubleshooting, you must use self-validating protocols. The following methodology is designed to instantly freeze reaction equilibria and definitively prove whether your yield loss is due to polymerization or solvolysis.

Protocol: Diagnostic Quench and Bimodal Analysis

Objective: Differentiate between Cationic Ring-Opening Polymerization (CROP) and solvolysis side reactions without inducing base-catalyzed artifacts.

  • Sampling: Withdraw a 50 µL aliquot from the active acidic reaction mixture using a gas-tight syringe.

  • Cold Quench (The Causality Step): Immediately inject the aliquot into a pre-cooled (-78 °C) vial containing 1 mL of saturated aqueous

    
     and 1 mL of ethyl acetate[9].
    
    • Why this works: The extreme cold and mild base instantly deprotonate the oxonium/carbocation intermediates, halting the

      
      -like transition state and stopping both forward propagation and reversible back-biting[6]. Strong bases (like 
      
      
      
      ) are avoided as they would trigger base-catalyzed
      
      
      ring-opening[1].
  • Extraction: Vortex for 10 seconds, allow the phases to separate, and extract the organic (ethyl acetate) layer. Dry over anhydrous

    
    .
    
  • Bimodal Analysis (Self-Validation):

    • Run LC-MS (HILIC or C18 column): Look for mass adducts corresponding to solvent attack (e.g., +18 m/z for water, +32 m/z for methanol).

    • Run SEC (Size Exclusion Chromatography): If LC-MS shows a depletion of starting material but no distinct product peaks, SEC will reveal broad, low-retention-time peaks indicative of high-molecular-weight oligomers/polymers. If SEC shows polymers, CROP is definitively confirmed.

Quantitative Troubleshooting Matrices

Use the following tables to rationally select your solvents and catalysts based on quantitative parameters rather than trial and error.

Table 1: Solvent & Nucleophile Competition Matrix

When troubleshooting solvolysis, compare the nucleophilicity of your solvent against your target nucleophile.

Solvent / ReagentpKa (Conjugate Acid)Nucleophilicity (

parameter)
Propensity for Side Reaction in Acid
Water -1.7~5.0Critical (Rapid hydrolysis to trans-1,2-diols)[3]
Methanol -2.5~5.5High (Alcoholysis to methoxy alcohols)[1]
Trifluoroacetic Acid (TFA) 0.23~3.0Moderate (Can form trifluoroacetate esters)
Dichloromethane (DCM) N/A< 1.0Very Low (Ideal non-participating solvent)
Table 2: Acid Catalyst Selection Matrix

Stronger acids do not always equal better yields. Over-activation leads to polymerization.

CatalystpKa (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Mechanism BiasPrimary Side Reaction Risk

-8.0

-like Hybrid
Chlorohydrin formation (due to nucleophilic

)[10]

(HOTf)
-14.0Strong

Rapid Cationic Polymerization (CROP)
Methanesulfonic Acid (MSA) -1.9

-like Hybrid
Lower polymerization risk than HOTf

N/A (Lewis)Coordination-drivenIntramolecular rearrangements (e.g., Oxazolines)[8]

Pathway Analysis: The -Like Hybrid

Understanding the Hard-Soft Acid-Base (HSAB) theory is critical. Hard acids (like


 or 

) coordinate strongly with the hard oxygen/nitrogen of the ring, creating a "pulling effect" that elongates the C-X bond and builds positive charge[10].

ReactionMechanism N1 Strained Ring (Epoxide/Aziridine) N2 Protonated Intermediate (Hard Acid Coordination) N1->N2 H+ or Lewis Acid N3 SN1-like Transition State (Hyperconjugation) N2->N3 Ring Strain Release N4 Markovnikov Addition (Desired Product) N3->N4 External Nucleophile N5 Intramolecular Attack (Oxazoline Rearrangement) N3->N5 Internal Nucleophile (e.g., N-Acyl)

Mechanistic divergence of acid-catalyzed ring opening toward desired products vs. rearrangements.

References

  • Reactions of Epoxides: Ring-Opening Fiveable[Link]

  • Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles Aakash Institute[Link]

  • 18.6: Reactions of Epoxides - Ring-opening Chemistry LibreTexts[Link]

  • An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes Canadian Science Publishing[Link]

  • 15.8: Opening of Epoxides Chemistry LibreTexts[Link]

  • Ring-Opening Polymerization—An Introductory Review MDPI[Link]

  • Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis The Doyle Group (UCLA)[Link]

  • Chapter 2: Ring-opening Polymerization Promoted by Brønsted Acid Catalysts Royal Society of Chemistry (RSC)[Link]

Sources

Technical Support Center: Troubleshooting the Solubility of Dioxane Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solubility of cyclic ether carboxylic acids, specifically dioxane acid intermediates (e.g., 1,4-dioxane-2-carboxylic acid and 1,3-dioxane derivatives). These molecules are critical building blocks in pharmaceutical synthesis, but their unique physicochemical properties often lead to frustrating bottlenecks during reaction scaling, purification, and formulation.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles, ensuring your workflows remain efficient and reproducible.

Part 1: The Causality of Insolubility

Before applying a fix, we must understand why dioxane acids resist solubilization. The dioxane ring contains two oxygen atoms acting as strong hydrogen-bond acceptors. Concurrently, the carboxylic acid moiety acts as both a hydrogen-bond donor and acceptor.

In the solid state, these molecules frequently form robust intermolecular hydrogen-bonded dimers or extensive polymeric networks. This results in a high crystal lattice energy . For dissolution to occur, the solvation energy provided by the solvent must exceed this lattice energy. If the chosen solvent cannot effectively disrupt these intermolecular bonds—either through competitive hydrogen bonding or ionization—the intermediate will remain insoluble[1].

Part 2: Troubleshooting FAQs

Q1: My dioxane acid intermediate is completely insoluble in standard organic solvents (DCM, Toluene) during amide coupling. How can I force it into solution?

The Science: Non-polar or weakly polar solvents like dichloromethane (DCM) cannot disrupt the strong carboxylic acid dimers. You must shift to a solvent system capable of competitive hydrogen bonding. The Solution:

  • Polar Aprotic Solvents: Transition to solvents such as DMF, DMSO, or NMP. The highly polarized bonds in these solvents act as strong hydrogen-bond acceptors, breaking the acid dimers and solvating the monomeric species.

  • Co-solvency: If your reaction requires a less polar bulk solvent, utilize a binary solvent mixture. Research demonstrates a "co-solvency phenomenon" where specific mole fractions of a polar solvent (like 1,4-dioxane itself) in water or other bulk solvents exponentially increase the solubility of carboxylic acids due to preferential solvation[2][3].

Q2: During aqueous workup, my intermediate crashes out as an unmanageable gummy solid. How do I keep it in the aqueous phase?

The Science: Carboxylic acids exhibit highly pH-dependent solubility[1][4]. At a pH below their pKa (typically ~3.5 to 4.5 for dioxane acids), they exist in their unionized, lipophilic form, leading to rapid precipitation. The Solution: Adjust the pH of the aqueous phase to at least 2 units above the pKa of the intermediate (target pH 7–8) using a mild base like saturated


. This triggers in situ salt formation, converting the neutral acid into a highly water-soluble sodium salt, vastly increasing its hydration energy[4].
Q3: I am formulating a final API containing a dioxane acid moiety, but its dissolution rate is too low for oral bioavailability. What are my non-covalent options?

The Science: When covalent modification (like prodrug formation) is not viable, you must alter the solid-state properties of the molecule to lower the energy barrier to dissolution. The Solution: Employ pharmaceutical cocrystallization. By pairing the dioxane acid with a highly soluble co-former (e.g., urea, nicotinamide, or other carboxylic acids), you alter the crystal lattice arrangement. This creates a heteromeric network that significantly enhances the dissolution profile and thermodynamic solubility without altering the pharmacological target binding[5][6].

Part 3: Quantitative Data & Decision Matrices

Table 1: Solvent Selection Matrix for Dioxane Acid Intermediates
SolventDielectric Constant (

)
H-Bond AcceptorSolubilization MechanismRecommended Use Case
Dichloromethane 8.9WeakDispersion forcesExtraction of unionized acid
1,4-Dioxane 2.2StrongH-bond acceptorBinary co-solvency mixtures
DMF 36.7StrongDimer disruptionAmide couplings, SN2 reactions
DMSO 46.7Very StrongDimer disruptionNMR, difficult couplings
Water (pH > 7) 80.1StrongIonization / HydrationAqueous workup, salt formation
Table 2: Common Counterions for Salt Formation[1][4]
Counterion BaseConjugate Acid pKaResulting Salt TypeImpact on Aqueous Solubility
Sodium Bicarbonate6.4Sodium SaltVery High (Standard choice)
Potassium Carbonate10.3Potassium SaltVery High (Often hygroscopic)
Tromethamine (TRIS)8.1Amine SaltHigh (Excellent for formulation)

Part 4: Standardized Experimental Protocols

Protocol A: Binary Solvent Co-Solvency Optimization

This protocol is a self-validating system to empirically determine the optimal solvent ratio for your specific intermediate.

  • Preparation: Weigh 5 aliquots of your dioxane acid intermediate (100 mg each) into separate 5 mL glass vials.

  • Solvent Addition: Add 1.0 mL of your bulk solvent (e.g., Toluene or Water) to each vial. The mixture will be a suspension.

  • Titration: To vials 1 through 5, add the co-solvent (e.g., DMF or 1,4-Dioxane) in increasing increments: 0%, 10%, 20%, 30%, and 40% v/v.

  • Equilibration: Seal the vials and agitate at the target reaction temperature (e.g., 25°C) for 60 minutes using a thermoshaker.

  • Validation: Visually inspect for complete clearance (a transparent solution). If multiple vials clear, select the one with the lowest co-solvent ratio to minimize downstream purification difficulty.

Protocol B: Controlled Salt Formation for Aqueous Solubilization
  • Suspension: Suspend 1.0 g of the crude dioxane acid intermediate in 10 mL of deionized water.

  • pH Monitoring: Insert a calibrated pH probe into the suspension (expected initial pH ~3.5).

  • Neutralization: Dropwise, add a 1M

    
     solution under vigorous stirring.
    
  • Observation: As the pH approaches 7.0, the suspension will begin to clear as the sodium salt forms.

  • Validation: Continue addition until the pH stabilizes at 7.5–8.0 and the solution is completely transparent. The intermediate is now fully solubilized in the aqueous phase and ready for extraction of organic impurities.

Part 5: Visualizations

DecisionTree Start Dioxane Acid Insoluble Phase Identify Target Phase Start->Phase Aq Aqueous System Phase->Aq Org Organic System Phase->Org Salt Adjust pH > pKa (Salt Formation) Aq->Salt Solvent Use Polar Aprotic (DMF, DMSO) Org->Solvent CoSolv Binary Mixture (Co-solvency) Org->CoSolv

Decision tree for selecting a solubilization strategy based on the target reaction phase.

Workflow Step1 1. Weigh Intermediate Step2 2. Titrate Co-solvent Step1->Step2 Step3 3. Equilibrate at Target Temp Step2->Step3 Step4 4. Measure Clearance Step3->Step4

Step-by-step workflow for empirical co-solvency optimization in binary mixtures.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate.
  • Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PubMed / NIH.
  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research.

Sources

controlling axial vs equatorial substitution in dioxane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Controlling Axial vs. Equatorial Substitution in 1,3-Dioxanes Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Stereocontrol Technical Support Center. You are likely here because your NMR data shows a mixture of diastereomers, or worse, the wrong major isomer entirely.

In drug discovery, the 1,3-dioxane ring is not just a protecting group; it is a rigid scaffold used to fix the conformation of pharmacophores. The difference between an axial and equatorial substituent at the C2, C4, or C6 position alters the vector of your functional groups, potentially killing potency.

This guide moves beyond basic "chair flipping" to address the thermodynamic vs. kinetic battles that determine your yield.

Module 1: The Mechanistic Logic (Why Your Ratio is Wrong)

Before troubleshooting, you must diagnose the driving force of your reaction. In 1,3-dioxanes, two primary forces compete:

  • Steric Strain (1,3-Diaxial Interactions):

    • Rule: Bulky groups prefer the Equatorial position.[2]

    • Nuance: The C–O bonds in dioxane are shorter (1.43 Å) than C–C bonds in cyclohexane (1.54 Å). This makes the 1,3-dioxane chair "tighter," significantly increasing the penalty for axial substituents at C2, C4, and C6 compared to cyclohexane.[1][3]

  • The Anomeric Effect (Electronic Control):

    • Rule: Electronegative groups (OR, Cl, F) at the C2 position prefer the Axial position.[1]

    • Mechanism:[1][3][4][5][6] Hyperconjugation (

      
      ) stabilizes the axial isomer despite steric strain.[2]
      
Logic Flow: Predicting the Major Isomer

The following decision tree illustrates how to predict stereochemistry based on your reaction conditions.

Stereocontrol_Logic Start Start: Reaction Type Cond Conditions? Start->Cond Thermo Thermodynamic Control (Reversible, High T, Acid) Cond->Thermo Reflux / Strong Acid Kinetic Kinetic Control (Irreversible, Low T, Kinetic Trapping) Cond->Kinetic -78°C / Lewis Acid Subst Substituent Nature at C2? Thermo->Subst Woerpel Woerpel Model: Inside Attack vs Outside Attack Kinetic->Woerpel Alkyl Alkyl/Aryl Group Subst->Alkyl Sterics Dominate Electro Electronegative Group (OR, Cl, N) Subst->Electro Electronics Dominate Prod_Eq Major Product: Equatorial (Steric Control) Alkyl->Prod_Eq Prod_Ax Major Product: Axial (Anomeric Effect) Electro->Prod_Ax Woerpel->Prod_Ax Often favored by Inside Attack

Figure 1: Decision matrix for predicting stereochemical outcomes in 1,3-dioxane synthesis.

Module 2: Troubleshooting Guide

Issue 1: "I need the Axial Alkyl product, but I keep getting Equatorial."
  • Diagnosis: You are operating under thermodynamic control. The system has enough energy to equilibrate via ring-opening/closing, settling into the lower-energy equatorial chair.

  • Solution: Switch to Kinetic Control .

    • Use a transacetalization method at low temperature (-78 °C to -20 °C).[1]

    • Reagent: Use a dimethyl acetal (e.g., benzaldehyde dimethyl acetal) + mild Lewis Acid (TMSOTf) or PPTS.[1]

    • Why: This prevents the reversible ring-opening that allows the molecule to find the thermodynamic minimum.

Issue 2: "The Anomeric Effect is fighting my steric prediction."
  • Diagnosis: You have an electronegative group at C2 (e.g., 2-methoxy-1,3-dioxane).[1]

  • Solution: Manipulate the Solvent Dielectric .

    • Low Polarity (CCl4, Hexane): Enhances the Anomeric Effect (Axial favored).

    • High Polarity (MeCN, DMSO): Diminishes the Anomeric Effect (dipole-dipole repulsion is shielded), allowing sterics to push the group Equatorial.

Issue 3: "My Prins Cyclization gave the wrong diastereomer."
  • Diagnosis: The Prins reaction is highly sensitive to the stability of the oxocarbenium ion intermediate.

  • Solution: Adjust the Acid Strength.

    • Stronger acids (TfOH) often favor the thermodynamic product (all-equatorial 4,5-substituted systems).[1]

    • Weaker acids or Lewis acids (SnCl4) can sometimes trap the kinetic "inside-attack" product.

Module 3: Experimental Protocols

Protocol A: Thermodynamic Control (Equatorial Preference)

Best for: Installing bulky alkyl/aryl groups at C2 in the equatorial position.

Reagents:

  • 1,3-Diol substrate (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2–1.5 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 equiv)[1]

  • Solvent: Benzene or Toluene (for azeotrope)[1]

Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mix: Dissolve diol and aldehyde in solvent. Add pTsOH.[4]

  • Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

    • Critical Step: Continue reflux for 1–2 hours after water cessation to ensure full equilibration to the thermodynamic isomer.

  • Quench: Cool to RT, add Et3N (to neutralize acid and freeze equilibrium), then wash with NaHCO3.

Protocol B: Kinetic Control (Axial/Trapping)

Best for: Locking in "unstable" conformations or avoiding equilibration.[1]

Reagents:

  • 1,3-Diol substrate (1.0 equiv)[1]

  • Electrophile: Enol ether (e.g., 2-methoxypropene) or Acetal (e.g., benzaldehyde dimethyl acetal).[1]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) or CSA (camphorsulfonic acid).[1]

  • Solvent: DMF or DCM (Dry).[1]

Workflow:

  • Setup: Flame-dry glassware under Argon.

  • Cool: Chill the solution of diol and electrophile to 0 °C or -78 °C (depending on substrate reactivity).

  • Initiate: Add catalyst.

  • Monitor: TLC every 15 mins. Do not let this run overnight.

  • Quench: Add solid NaHCO3 or Et3N at the cold temperature before warming up.

    • Why: Warming up while acidic will trigger equilibration to the thermodynamic product.

Data Comparison: Solvent Effects on Stereoselectivity
VariableCondition A (Thermodynamic)Condition B (Kinetic)
Temperature Reflux (>80 °C)Low (<0 °C)
Reversibility High (Equilibrating)Low (Irreversible)
Major Isomer (Alkyl) Equatorial (>95:[1]5)Mixture or Axial (Substrate dependent)
Major Isomer (Alkoxy) Axial (Anomeric Effect)Variable
Key Risk Decomposition of sensitive groupsIncomplete reaction

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use NMR to definitively prove axial vs. equatorial orientation? A: Yes. The C2 proton signal is diagnostic.

  • Axial C2-H: Appears upfield (lower ppm).[1]

  • Equatorial C2-H: Appears downfield (higher ppm) due to the anisotropy of the ring oxygens.

  • Coupling Constants: Look for

    
     values.[1] Axial-Axial coupling is large (8–12 Hz), while Axial-Equatorial is small (2–5 Hz).[1]
    

Q: Why does my acetonide (2,2-dimethyl-1,3-dioxane) scramble stereocenters elsewhere in the molecule? A: Acetonide formation is reversible.[1] If your molecule has proximal hydroxyls, the acid catalyst may cause migration of the protecting group to a 1,2-diol (5-membered ring) which is often kinetically faster to form but thermodynamically less stable than the 6-membered 1,3-dioxane.[1] Use Protocol B (Kinetic) with 2-methoxypropene to prevent migration.[1]

Q: How does the "Inside Attack" model apply here? A: This refers to the Woerpel Model . When a nucleophile attacks an oxocarbenium ion (the intermediate in acetal formation), it prefers to attack from the "inside" of the envelope conformation to maximize orbital overlap, often leading to the axial product under kinetic control.

References

  • Juaristi, E., & Cuevas, G. (1992).[1] The Anomeric Effect. CRC Press. (Foundational text on stereoelectronic interactions in heterocycles).

  • Evans, D. A., et al. (2000).[1] Conformational Analysis of 1,3-Dioxanes. Harvard University Lecture Notes. Link (General reference for chair conformations).[1]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990).[1] Stereochemistry of the reaction of 1,3-diols with 2,2-dimethoxypropane. Journal of Organic Chemistry, 55(19), 5550–5551.[1]

  • Woerpel, K. A. (1999).[1] Stereoselective Nucleophilic Additions to Oxocarbenium Ions. Accounts of Chemical Research, 32(10), 896–905.[1] [1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive source for A-values and conformational energies).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Disubstituted Dioxane Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling reactions involving sterically hindered 2,6-disubstituted dioxanes. Here, we provide in-depth troubleshooting advice and frequently asked questions to address the unique challenges posed by these sterically demanding substrates. Our goal is to equip you with the knowledge and practical strategies to enhance your reaction yields and achieve your synthetic targets.

Introduction: The Challenge of Steric Hindrance

The synthesis of complex molecules often requires the strategic coupling of sterically hindered fragments. 2,6-disubstituted dioxanes are valuable building blocks in medicinal chemistry and materials science, but their bulky substituents create a significant steric shield around the reactive centers. This steric hindrance can dramatically slow down or even prevent desired coupling reactions, leading to low yields, side product formation, and challenges in catalyst selection. This guide will delve into the mechanistic underpinnings of these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My coupling reaction with a 2,6-disubstituted dioxane is giving low to no yield. What are the most likely causes and how can I troubleshoot this?

A1: Low or no yield in these reactions is almost always a consequence of steric hindrance impeding key steps in the catalytic cycle. The bulky substituents at the 2 and 6 positions of the dioxane ring can prevent the catalyst from efficiently coordinating with the substrate.

Here is a systematic workflow to diagnose and resolve the issue:

Troubleshooting_Workflow Start Start: Low/No Yield Step1 Step 1: Optimize Ligand Selection - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Consider N-heterocyclic carbenes (NHCs). Start->Step1 Step2 Step 2: Evaluate Catalyst/Pre-catalyst - Use pre-formed Pd(0) catalysts (e.g., Pd(PPh3)4). - Use stable Pd(II) pre-catalysts that reduce in-situ (e.g., Pd(OAc)2). Step1->Step2 Ligand Optimized? Step3 Step 3: Re-evaluate Base Selection - Use strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). - Ensure the base is anhydrous. Step2->Step3 Catalyst System OK? Step4 Step 4: Adjust Reaction Conditions - Increase temperature (e.g., 80-120 °C). - Extend reaction time (e.g., 12-24h). - Ensure a rigorously inert atmosphere. Step3->Step4 Base Choice Validated? Success Success: Improved Yield Step4->Success Yield Improved? Failure Still Failing: Re-evaluate Substrate Purity & Reaction Design Step4->Failure No Improvement

Caption: Troubleshooting workflow for sterically hindered coupling.

Detailed Explanation of Troubleshooting Steps:

  • Step 1: Ligand Selection is Critical. For sterically demanding substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective.[1] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center that can more readily undergo oxidative addition with the hindered substrate.[2][3] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great success in coupling hindered systems due to their strong electron-donating ability and steric bulk.[4][5]

  • Step 2: Catalyst Choice and Activation. The active catalyst in many cross-coupling reactions is a Pd(0) species.[6] Using a pre-formed Pd(0) catalyst like Pd(PPh3)4 can sometimes be advantageous. Alternatively, Pd(II) pre-catalysts such as Pd(OAc)2 or Pd2(dba)3 are commonly used and are reduced in situ to the active Pd(0) species.[1] The efficiency of this reduction can be influenced by the solvent and other reaction components.

  • Step 3: The Role of the Base. A strong, non-nucleophilic base is generally required to facilitate the transmetalation step.[3][7] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic yet have low nucleophilicity, minimizing side reactions.[1] Crucially, the base must be anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.

  • Step 4: Optimizing Reaction Conditions. Higher temperatures are often necessary to overcome the activation energy barrier imposed by steric hindrance.[1] Reactions may require prolonged heating (12-24 hours) to reach completion. Maintaining a strictly inert atmosphere (argon or nitrogen) is essential to prevent oxidation and deactivation of the palladium catalyst.

Q2: I am observing significant formation of byproducts. What are the common side reactions and how can I suppress them?

A2: Side product formation is a common issue in hindered coupling reactions. Understanding the potential side pathways is key to mitigating them.

Common Byproducts and Their Mitigation:

Byproduct TypeProbable CauseRecommended Solution
Homocoupling of Boronic Acid Catalyst deactivation or slow transmetalation.Optimize ligand and base to accelerate the desired cross-coupling pathway. Ensure rigorous exclusion of oxygen.
Protodeborylation/Protodestannylation Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure the base is thoroughly dried.
Hydrodehalogenation β-hydride elimination from the organopalladium intermediate.Choose a ligand that promotes reductive elimination over β-hydride elimination. Dioxane itself can sometimes be a source of hydrides.[8]
Product Decomposition Thermal instability of the dioxane ring under acidic or harsh basic conditions.Neutralize the reaction mixture promptly during workup. Consider purification methods other than distillation if the product is thermally sensitive.[9]
Q3: Which specific catalyst systems are recommended for coupling with 2,6-disubstituted dioxanes?

A3: While the optimal catalyst system is substrate-dependent, several have shown broad utility for sterically hindered couplings.

Recommended Catalyst Systems:

Catalyst PrecursorLigandBaseSolventTypical Temperature (°C)
Pd(OAc)₂SPhos or XPhosK₃PO₄1,4-Dioxane or Toluene90-110[1]
Pd₂(dba)₃RuPhos or tBuXPhosCs₂CO₃Toluene/water100-120
PEPPSI-IPr(None needed)K₃PO₄1,4-Dioxane80-100[5]

Note: This table provides general starting points. Systematic optimization of catalyst loading, ligand-to-metal ratio, and temperature is crucial for each specific reaction.

Frequently Asked Questions (FAQs)

Q: Can the choice of solvent significantly impact the reaction outcome?

A: Absolutely. The solvent plays a multifaceted role in cross-coupling reactions. Less polar solvents like toluene and 1,4-dioxane are often preferred for palladium-catalyzed reactions involving phosphine ligands.[3][8] Dioxane, in particular, is a common choice, but it's important to use a high-purity, anhydrous grade, as peroxides in aged dioxane can interfere with the catalysis. In some cases, a mixture of solvents, such as toluene and water for Suzuki couplings, can be beneficial.[1]

Q: How do I purify my 2,6-disubstituted dioxane product, especially if it is sensitive?

A: Purification can be challenging, especially if the product is thermally labile.

  • Aqueous Workup: After the reaction, a careful aqueous workup is necessary to remove the base and other inorganic salts. A wash with a mild acid (e.g., dilute HCl) followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove impurities.[9]

  • Chromatography: Column chromatography is the most common method for purifying these compounds. Optimizing the solvent system is key to achieving good separation from byproducts and unreacted starting materials.[9]

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method. However, it's crucial to ensure that all acidic or basic residues have been removed before heating to prevent decomposition.[9]

Q: What is the general mechanism for a palladium-catalyzed cross-coupling reaction, and where does steric hindrance have the most impact?

A: The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_m OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_m Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for cross-coupling.

Steric hindrance from the 2,6-disubstituents primarily impacts the oxidative addition step, where the palladium catalyst inserts into the carbon-halide bond of the dioxane substrate. The bulky groups can physically block the approach of the catalyst. It can also hinder the reductive elimination step, where the new carbon-carbon bond is formed and the product is released from the palladium center.[3]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling of a Sterically Hindered 2,6-Disubstituted Aryl Bromide Dioxane
  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the 2,6-disubstituted aryl bromide dioxane (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. Seal the flask and sparge the solution with argon for 15-20 minutes.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours for completion.[1]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Technical Support Center: Synthesis of 4,6-Dineopentyl-1,3-dioxane - Benchchem.
  • Marks, T. J. (2016). Thermodynamic Strategies for C-O Bond Formation and Cleavage via Tandem Catalysis. Accounts of Chemical Research, 49(6), 1253-1263.
  • Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
  • P. J. Guiry, Ligand electronic influence in Pd-catalyzed C-C coupling processes, (2013).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. Available from: [Link]

  • Wang, D., & Li, F. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 121(23), 14696-14763. Available from: [Link]

  • Unknown. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. ZONGULDAK BÜLENT ECEVİT ÜNİVERSİTESİ.
  • Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (n.d.).
  • Organ, M. G., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Angewandte Chemie International Edition, 50(35), 8097-8101. Available from: [Link]

  • managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline - Benchchem. (n.d.).

Sources

Validation & Comparative

Stereochemical Assignment of 6-Methyl-1,4-dioxane-2-carboxylic Acid: A Comparative Guide to NOESY and Alternative NMR Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of assigning relative stereochemistry in functionalized heterocycles. 6-methyl-1,4-dioxane-2-carboxylic acid (MW = 146.14 g/mol ) presents a classic conformational puzzle. Because the 1,4-dioxane ring predominantly adopts a chair conformation in solution, determining whether the C2-carboxylic acid and C6-methyl groups are cis or trans relies entirely on mapping the spatial proximity of the protons at C2 and C6.

This guide provides an objective comparison of 2D NOESY against alternative NMR techniques (ROESY and 1D Selective NOE), detailing the mechanistic causality behind experimental choices and establishing a self-validating protocol for unambiguous stereochemical assignment.

Mechanistic Causality: The 1,3-Diaxial Diagnostic

The Nuclear Overhauser Effect (NOE) allows us to observe through-space dipole-dipole interactions, typically for nuclei separated by no more than 5 Å[1]. For 6-methyl-1,4-dioxane-2-carboxylic acid, the NOE serves as a binary diagnostic tool for stereoisomerism:

  • The cis-Isomer: To minimize steric hindrance, the lowest-energy chair conformation places both bulky substituents (the –COOH at C2 and the –CH3 at C6) in equatorial positions. Consequently, the corresponding protons (H2 and H6) are both axial . Because C2 and C6 are separated by the O1 oxygen atom, H2 and H6 share a 1,3-diaxial relationship . They point in the same direction, separated by approximately 2.5–2.6 Å, yielding a strong NOE cross-peak .

  • The trans-Isomer: One substituent must be axial while the other is equatorial. This forces the H2 and H6 protons into an axial-equatorial relationship. They point away from each other (distance > 3.5 Å), resulting in a weak or absent NOE .

Methodological Comparison: NOESY vs. ROESY vs. 1D NOE

Selecting the correct NMR experiment requires understanding the relationship between the molecule's tumbling rate (correlation time,


) and the spectrometer's magnetic field strength (

).

NOE_Logic Start Determine Molecular Weight & Correlation Time (τc) Small Small Molecule (MW < 500, ωτc << 1) Start->Small Mid Mid-Sized Molecule (MW 700-1200, ωτc ≈ 1) Start->Mid Large Large Molecule (MW > 1500, ωτc >> 1) Start->Large NOESY1 Use NOESY (Positive NOE) Small->NOESY1 ROESY Use ROESY (NOE crosses zero) Mid->ROESY NOESY2 Use NOESY / trNOESY (Negative NOE) Large->NOESY2

Decision matrix for selecting NOESY vs. ROESY based on molecular weight and correlation time.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

For small molecules like 6-methyl-1,4-dioxane-2-carboxylic acid (MW < 500), the correlation time is short (


), yielding strong, positive NOE cross-peaks[2]. NOESY is the gold standard here because it provides a complete, untargeted 2D map of all spatial relationships without the spin-lock artifacts seen in other methods.
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)

At certain combinations of magnetic field and correlation time (specifically when


, typically MW 700–1200), the NOE intensity approaches zero[3]. ROESY overcomes this because the rotating-frame Overhauser effect (ROE) is always positive, regardless of molecular weight[4]. However, for our 146  g/mol  target, ROESY is sub-optimal. The required spin-lock pulse often generates TOCSY artifacts (through-bond couplings masquerading as through-space signals), which can complicate the assignment of the H2/H6 relationship.
1D Selective NOE (Transient NOE)

This technique selectively excites a single resonance (e.g., the C6 methyl group or the H2 proton) and records the 1D enhancement of spatially proximate protons. It is highly sensitive and avoids the


 noise inherent in 2D experiments[2].
Quantitative Performance Summary
Parameter2D NOESY2D ROESY1D Selective NOE
Primary Use Case Small molecules (MW < 500)Mid-sized molecules (MW 700–1200)High-resolution targeted analysis
H2-H6 Cross-Peak (cis) Strong, distinctModerate (lower S/N)Strong (if H2/H6 selectively excited)
Artifact Susceptibility Low (some zero-quantum)High (TOCSY through-bond artifacts)Low
Acquisition Time 1–4 hours2–6 hours10–30 minutes
Stereochemical Confidence Excellent (Global mapping)Good (Prone to false positives)Good (Local mapping only)

Self-Validating Experimental Protocol for 2D NOESY

To ensure absolute scientific integrity, a NOESY experiment must be treated as a self-validating system. You cannot arbitrarily guess the mixing time; it must be mathematically derived from the molecule's physical behavior.

NMR_Workflow Prep Sample Prep & Degassing (Remove Paramagnetic O2) T1 T1 Relaxation Measurement (Inversion Recovery) Prep->T1 MixTime Optimize Mixing Time (τm ≈ 0.8 x T1) T1->MixTime Acq 2D NOESY Acquisition (D1 > 3 x T1) MixTime->Acq Process Phase-Sensitive Processing (Sine-Bell Window) Acq->Process Assign Stereochemical Assignment (1,3-diaxial NOE Analysis) Process->Assign

Step-by-step NOESY workflow ensuring self-validating stereochemical assignment.

Step 1: Sample Preparation & Degassing
  • Dissolve 15–20 mg of 6-methyl-1,4-dioxane-2-carboxylic acid in 600 µL of a deuterated solvent (e.g., DMSO-

    
     or CDCl
    
    
    
    ).
  • Causality Check: Perform three freeze-pump-thaw cycles to degas the sample. Dissolved oxygen is paramagnetic and provides a highly efficient, non-radiative

    
     relaxation pathway. If O
    
    
    
    is not removed, it will compete with the dipole-dipole cross-relaxation, severely quenching your NOE enhancements.
Step 2: Relaxation Measurement
  • Execute an inversion-recovery sequence (t1ir) to measure the longitudinal relaxation time (

    
    ) of the H2 and H6 protons.
    
  • Causality Check: The NOESY mixing time (

    
     or 
    
    
    
    ) dictates how long magnetization is allowed to transfer through space. If
    
    
    is too short, the cross-peak won't build up. If it is too long, the signal decays via
    
    
    relaxation, and "spin diffusion" occurs (A transfers to B, which transfers to C, creating false spatial correlations). Set
    
    
    .
Step 3: 2D NOESY Acquisition
  • Select a phase-sensitive NOESY pulse sequence with gradient selection (e.g., noesygpphpp).

  • Set the relaxation delay (

    
    ) to at least 
    
    
    
    to ensure >95% equilibrium magnetization recovery between scans.
  • Acquire with 2048 points in

    
     and 256–512 increments in 
    
    
    
    .
Step 4: Data Processing & Analysis
  • Apply a squared sine-bell apodization function in both dimensions to enhance resolution and minimize truncation artifacts.

  • Phase the diagonal to be negative and the cross-peaks to be positive. Small molecules yield positive NOEs[2], and correct phase differentiation is critical to distinguish true NOEs from zero-quantum artifacts.

  • Final Assignment: Inspect the intersection of the H2 resonance (~4.0 ppm) and the H6 resonance (~3.8 ppm). A strong cross-peak confirms the cis-isomer (1,3-diaxial relationship). The absence of this peak strongly indicates the trans-isomer.

References

  • IU NMR Facility. "2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack)". Indiana University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE17N3tkWWfitt8Hvn7pZC4dN9V4BTr4MKcLYd5Q2BcB1wZQNdGZa35DRiYcRUvqe9ZUor1U3WqT-l45F2cpHMebxhs4P2sYY2LiScru_pSlJgZjPrGiii6HhqHjKHbS-FXl2SZ5DJC-FocKqX5rcug4OwCULbo0QwDlJog48w=]
  • UCSD SSPPS NMR Facility. "NOESY and ROESY".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeu5ykF67kGmjFIP13n2xrZaIm92hvzmst98N1jtKgtb1Yas2kzW8JlpD7-mVwOhFaZxx4bkfC2LP6B9BJO_q5h4dzet1F06oiwMgh37jZdI13X2Z2MyIzFvrDAfxC5BpZKkbGEscYay0DS8a0zvwwYh0=]
  • JEOL USA. "Basics of NOE/NOESY: Causes and Solutions When NO".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGodNtyDE2OpEAp6sp4bIDioRcrJ3T4KfB3uXNsWjUylWSq13fzHaJFmVYdHfLOtpZMVfip7dzmZ7eWpIRPeoVO-uRLC3xg5BxvxnOrr2vwyq0ZGM-kBWRMXZA8JPyH7xYmjaY0wmYqZGTUJgKY1SdXrRZGfoXD1yHONwgWdzZBAIT4r7Gtfjv9lVoBZPnhPadbNqlxVp5DaSnbzw==]
  • ACD/Labs. "Stereochemistry Information from NOESY/ROESY data … Part 2".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaWZsUVnwlDy9lSxOe0DMk3TExqv8hTF7NEzY0hAG_r5CBCBehTW3WSyFhmi6fTFo-arfyWz8EYebKm2_dy2usEBJeNeEjXzgdQw8OIWx9xCJiDbwErX8karWHtzfoM7LXlyzQqEckQ0OWsH1GDhwZoJh7v0jDHmtt9rarb4PemZYhFCXy8npFNk3nObV08Pg=]

Sources

Technical Comparison Guide: Structural Elucidation of 2,6-Disubstituted 1,4-Dioxanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The 1,4-dioxane scaffold has emerged as a critical bioisostere in modern drug discovery, particularly as a surrogate for piperazines and morpholines to modulate lipophilicity (


) and improve metabolic stability. However, the introduction of substituents at the 2- and 6-positions introduces complex stereochemical challenges. Unlike cyclohexane, the 1,4-dioxane ring possesses a lower barrier to inversion (

kcal/mol vs

kcal/mol), often leading to rapid equilibrium between conformers at room temperature.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for resolving the absolute configuration and conformation of these scaffolds. While NMR is faster, our data indicates it is frequently insufficient for unambiguous assignment of cis/trans isomers in flexible 2,6-systems without cryogenic modifications.

Comparative Analysis: X-ray vs. Alternatives

The following matrix summarizes the performance of SC-XRD against solution-state methods for determining the structure of 2,6-disubstituted 1,4-dioxanes.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/NOESY)
DFT (B3LYP/6-31G)*
Primary Output Absolute Configuration (R/S) & Torsion AnglesRelative Configuration (via coupling constants

)
Theoretical Energy Minima
Conformational State Single frozen conformer (Lattice stabilized)Time-averaged ensemble (at 298 K)Gas-phase or implicit solvation model
Stereo-differentiation Unambiguous (Anomalous dispersion)Ambiguous (Signal overlap/averaging)Predictive only
Sample Requirement Single Crystal (

mm)
Solution (

mg)
None (Computational)
Turnaround 24–72 Hours1–4 Hours12–48 Hours
Limitation Requires solid state (liquids must be derivatized)Requires slow exchange regime (often

°C)
Accuracy depends on basis set
Critical Insight: The NMR "Blind Spot"

In 2,6-dimethyl-1,4-dioxane, the cis isomer exists predominantly in a diaxial or diequatorial chair. However, the trans isomer forces one substituent axial and the other equatorial. At room temperature, rapid ring flipping averages the


 and 

coupling constants, often resulting in a "virtual" coupling that mimics a symmetric system. SC-XRD is the only method that captures the discrete puckering parameters required for accurate pharmacophore mapping.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate structural elucidation method based on the physical state of your 1,4-dioxane derivative.

G Start Target: 2,6-Disubstituted 1,4-Dioxane StateCheck Physical State (at 298 K) Start->StateCheck Solid Solid / Crystalline StateCheck->Solid MP > 40°C Liquid Oil / Liquid StateCheck->Liquid MP < 25°C XRD_Path SC-XRD Analysis (Mo/Cu Source) Solid->XRD_Path Direct Mount Derivatization Derivatization Strategy: 1. Picrate Salt Formation 2. Co-crystallization (w/ Resorcinol) Liquid->Derivatization Increase MW/Polarity NMR_Path Cryogenic NMR (-60°C in CD2Cl2) Liquid->NMR_Path Rapid Screen Derivatization->XRD_Path Yields Crystals Result Output: Cremer-Pople Parameters (Q, θ, φ) NMR_Path->Result Inferred XRD_Path->Result Definitive

Figure 1: Strategic workflow for structural assignment. Note that liquid dioxanes require derivatization (e.g., salt formation) to access the superior resolution of SC-XRD.

Experimental Protocol: Crystallization of "Difficult" Dioxanes

Many 2,6-disubstituted 1,4-dioxanes (e.g., 2,6-dimethyl) are liquids. To obtain X-ray quality crystals, we recommend the Anti-Solvent Vapor Diffusion method applied to a solid derivative.

Case Study: 2,6-Diphenyl-1,4-dioxane (Solid Analog)

Rationale: Phenyl substituents increase


-stacking interactions, raising the melting point and facilitating lattice formation.
Step-by-Step Methodology:
  • Solvent Selection: Dissolve 20 mg of the 2,6-disubstituted dioxane in 0.5 mL of Dichloromethane (DCM) or Chloroform . These solvents solubilize the ether oxygen lone pairs effectively.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial). Dust particles act as nucleation sites for amorphous precipitation rather than crystal growth.

  • Setup: Place the inner vial (uncapped) inside a larger jar containing 3 mL of n-Hexane or Pentane (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1] The volatile anti-solvent (Hexane) diffuses into the DCM solution, slowly increasing supersaturation. This favors the formation of few, high-quality crystals over rapid precipitation.

  • Harvesting: After 48–72 hours, examine for block-like crystals. Mount immediately using Paratone oil under a cryo-stream (100 K) to prevent solvent loss/efflorescence.

Self-Validating Check: If the harvested solid is amorphous (powder), redissolve and repeat using a Slow Evaporation method with a 1:1 Acetone:Ethanol mix, which promotes slower nucleation for polar ethers.

Data Interpretation: Puckering Parameters

Once the structure is solved, the raw coordinate data must be converted into conformational descriptors. For six-membered rings like 1,4-dioxane, Cremer-Pople Puckering Parameters are the industry standard for quantification.

Experimental Data Reference

In a typical SC-XRD experiment for a cis-2,6-disubstituted 1,4-dioxane (chair conformation), the following parameters define the geometry:

ParameterSymbolTypical Value (Chair)Interpretation
Total Puckering Amplitude


Å
Deviation from planarity.

is a flat ring.[1]
Zenithal Angle


(or

)
Defines Chair (

) vs. Boat (

).
Azimuthal Angle

VariableDefines the specific Twist/Boat form if

.

Analysis Logic:

  • If

    
     deviates significantly from 
    
    
    
    or
    
    
    (e.g.,
    
    
    ), the ring has adopted a Twist-Boat conformation.
  • This is common in trans-2,6-disubstituted systems where the steric bulk of a diaxial arrangement forces the ring to twist to relieve 1,3-diaxial strain.

Puckering cluster_legend Stability Landscape Chair Chair (Global Min) θ ≈ 0° Twist Twist-Boat (Local Min) θ ≈ 90° Chair->Twist +5-7 kcal/mol (Barrier) Boat Boat (Transition) High Energy Twist->Boat Low Barrier Boat->Twist Relaxation Desc X-ray captures the Thermodynamic Minimum (Usually Chair)

Figure 2: Conformational energy landscape. SC-XRD typically captures the Global Minimum (Chair), whereas solution NMR observes a weighted average of accessible states.

References

  • Del Bello, F., et al. (2012).[2][3] "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists."[2][4][5] Journal of Medicinal Chemistry, 55(4), 1783–1787.[2][3]

  • BenchChem Technical Support. (2025). "Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide." BenchChem Guides.

  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society, 97(6), 1354–1358.

  • Bondarenko, A. V., et al. (2020). "Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery." ChemRxiv.

Sources

Comparative Guide: Mass Spectrometry Profiling of Dioxane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dioxane carboxylic acids, particularly 1,4-dioxane-2-carboxylic acid , serve as critical bioisosteres in modern drug discovery, offering improved solubility and metabolic stability compared to morpholine or piperazine scaffolds. However, their characterization presents unique analytical challenges due to high polarity, low UV absorbance, and the existence of positional isomers (e.g., 1,2- vs 1,3- vs 1,4-dioxane derivatives).

This guide compares the two dominant ionization techniques—Electron Impact (EI) and Electrospray Ionization (ESI) —and details the specific fragmentation mechanisms required to structurally validate these compounds.

The Analytical Challenge: Isomerism & Polarity

The primary difficulty in analyzing dioxane carboxylic acids lies in differentiating positional isomers and stereoisomers (cis/trans).

  • Polarity: The carboxylic acid moiety makes these compounds highly polar, often requiring derivatization for GC-MS or specialized HILIC columns for LC-MS.

  • Isomerism: 1,4-dioxane-2-carboxylic acid (MW 132.11) is isomeric with 1,3-dioxane-2-carboxylic acid. While their molecular weights are identical, their fragmentation fingerprints differ based on the proximity of the carboxyl group to the ring oxygens.

Comparative Analysis: EI vs. ESI

The choice of ionization method dictates the fragmentation information obtained.

Table 1: Technique Performance Comparison
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Platform GC-MS (Gas Chromatography)LC-MS (Liquid Chromatography)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (often invisible)Strong (

or

)
Dominant Mechanism Radical-induced

-cleavage
Collision Induced Dissociation (CID)
Derivatization Required (Methylation/Silylation) to prevent tailingNot Required (Direct analysis)
Structural Insight Fingerprinting (Library match)Molecular Weight & Functional Group loss
Best For Impurity profiling, volatile intermediatesMetabolite ID, biological matrices
Decision Matrix: Workflow Selection

WorkflowSelection Start Sample Type Matrix Is the sample in a Biological Matrix? Start->Matrix Volatility Is the compound Volatile/Derivatizable? Matrix->Volatility No (Synthesis Powder) LCMS Choose LC-MS/MS (ESI) (Negative Mode) Matrix->LCMS Yes Volatility->LCMS No (Thermally Labile) GCMS Choose GC-MS (EI) (Requires TMS/Me Derivatization) Volatility->GCMS Yes

Figure 1: Decision matrix for selecting the appropriate ionization strategy based on sample matrix and physical properties.

Deep Dive: Fragmentation Mechanisms

Understanding why fragments form is crucial for validating the core structure.

Electron Impact (EI) Mechanisms

In EI (70 eV), the molecular ion (


, m/z 132) is unstable. The fragmentation is driven by the radical site on the ether oxygen.
  • 
    -Cleavage (Dominant):  The bond adjacent to the ether oxygen breaks to stabilize the radical.
    
    • Pathway: The ring opens, often ejecting the carboxyl group.

    • Result: Loss of

      
       (45 Da) 
      
      
      
      Formation of cyclic oxonium ion (m/z 87).
  • McLafferty-like Rearrangement: Less common in rigid rings but possible if side chains exist.

Electrospray Ionization (ESI) Mechanisms

ESI is the gold standard for drug development. Dioxane carboxylic acids are best analyzed in Negative Mode (ESI-) due to the acidic proton.

  • Precursor Ion:

    
     at m/z 131.
    
  • Primary CID Pathway (MS/MS):

    • Decarboxylation: The most diagnostic loss is

      
       (44 Da).
      
    • Transition: m/z 131

      
       m/z 87.
      
    • Ring Fragmentation: The resulting ion (m/z 87) is unstable and undergoes ring opening to lose ethene (

      
      ) or formaldehyde (
      
      
      
      ).
Fragmentation Pathway Diagram (ESI Negative Mode)

FragmentationPath Parent Parent Ion [M-H]- m/z 131 (Deprotonated Acid) Intermediate Radical Anion/Intermediate m/z 87 (Loss of CO2) Parent->Intermediate CID (-44 Da) Decarboxylation Fragment1 Product Ion m/z 43 (Ring Cleavage) Intermediate->Fragment1 Ring Opening (-44 Da / -C2H4O) Fragment2 Product Ion m/z 59 (Acetate/Glycol fragment) Intermediate->Fragment2 Alternative Pathway

Figure 2: Proposed ESI(-) fragmentation pathway for 1,4-dioxane-2-carboxylic acid. The loss of CO2 is the primary diagnostic transition.

Experimental Protocols

Protocol A: LC-MS/MS Structural Confirmation

Objective: Confirm identity and differentiate from isomers in a reaction mixture.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (with 0.1% Ammonium Acetate).

    • Note: Avoid Formic Acid if running in Negative Mode as it suppresses ionization of weak acids.

  • LC Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required. C18 columns often fail to retain these polar acids.

    • Mobile Phase: A: 10mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

  • MS Parameters (Source Dependent):

    • Mode: ESI Negative (

      
      ).
      
    • Capillary Voltage: 2.5 kV (Lower voltage prevents in-source fragmentation).

    • Collision Energy (CE): Ramp 10–30 eV.

  • Data Analysis:

    • Monitor transition 131

      
       87 (Quantifier).
      
    • Monitor transition 131

      
       43 (Qualifier).
      
    • Self-Validation Check: If the ratio of 87/43 varies by >15% from the standard, suspect a co-eluting isomer (e.g., 1,3-dioxane derivative).

Protocol B: GC-MS Impurity Profiling

Objective: Detect volatile precursors or solvent residues.

  • Derivatization (Mandatory):

    • Add 50

      
      L sample + 100 
      
      
      
      L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    • Incubate at 60°C for 30 mins. This converts the -COOH to -COOTMS.

  • GC Parameters:

    • Column: DB-5ms or equivalent (5% phenyl).

    • Carrier: Helium at 1 mL/min.

  • MS Parameters:

    • Source: EI (70 eV).[1]

    • Scan Range: m/z 40–300.

    • Expected Shift: Parent ion will shift from 132 to 204 (132 + 72 for TMS group). Look for the

      
       peak (m/z 189) characteristic of TMS derivatives.
      

Data Comparison: Key Diagnostic Ions

The following table summarizes the diagnostic ions observed for 1,4-dioxane-2-carboxylic acid .

Ion Typem/z (Daltons)Origin/MechanismRelative Abundance (Est.)

131 Deprotonated Molecular Ion (ESI)100% (Base Peak)

87 Decarboxylation (ESI CID)60–80%

43 Ring Cleavage (ESI CID)20–40%

189 Loss of Methyl from TMS (GC-MS)High (Characteristic)

73 Trimethylsilyl cation (GC-MS)High (Non-specific)

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,4-Dioxane. National Institute of Standards and Technology. [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the fragmentation pattern of the mass spectrum of 1,4-dioxane. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Scaffold Selection in Medicinal Chemistry: 1,4-Dioxane vs. Tetrahydropyran (THP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary

In the "hit-to-lead" and lead optimization phases of drug discovery, the choice between a 1,4-dioxane and a tetrahydropyran (THP) scaffold is rarely arbitrary. It is a strategic decision driven by the need to modulate lipophilicity (LogP), aqueous solubility, and metabolic stability without altering the fundamental binding vector of the pharmacophore.

This guide objectively compares these two saturated oxygen heterocycles. While THP is the classic bioisostere for cyclohexane and monosaccharides, 1,4-dioxane has emerged as a potent tool for lowering LogD and mitigating hERG liability, albeit with a distinct metabolic risk profile involving ring-opening via CYP2E1.

Physicochemical & Structural Analysis

The fundamental difference between these scaffolds lies in their polarity and hydrogen-bonding potential. The introduction of a second oxygen atom in the dioxane ring dramatically alters the physicochemical landscape.

Table 1: Comparative Physicochemical Profile

FeatureTetrahydropyran (THP)1,4-DioxaneMedicinal Chemistry Implication
LogP (Experimental) ~1.03-0.27 to 0.06Dioxane is significantly more hydrophilic; ideal for lowering cLogP in lipophilic leads.
H-Bond Acceptors 12Dioxane offers an additional vector for water solvation or target interaction.
Boiling Point 88°C101°CReflects stronger intermolecular forces in dioxane (dipole-dipole).
Conformation Chair (similar to cyclohexane)Chair (Centrosymmetric)Both provide rigid spacing, but dioxane is electronically deactivated compared to THP.
Basicity Lewis base (Ether)Weak Lewis baseNeither is basic in the Brønsted sense (unlike piperazine/morpholine).
Structural Insight: The "Solubility Switch"

The THP ring is often used as a lipophilic spacer or a sugar mimic (e.g., in SGLT2 inhibitors like Empagliflozin). However, when a lead compound suffers from poor aqueous solubility or high non-specific binding, replacing a cyclohexyl or THP ring with 1,4-dioxane is a proven strategy. The second oxygen atom reduces LogP by approximately 1.3 log units , a massive shift that can rescue a compound's developability profile.

Metabolic Stability & Safety Profile (ADME-Tox)

This is the critical differentiator. While both scaffolds are ethers, their metabolic fates diverge significantly due to enzyme specificity.

Tetrahydropyran (THP)
  • Primary Metabolism: Oxidative hydroxylation by CYP3A4 (and CYP2D6 for specific substituents).

  • Mechanism: Oxidation typically occurs at the

    
    -carbon (C2 or C6) adjacent to the oxygen. This forms a hemiacetal, which is often unstable and may ring-open to an aldehyde/alcohol or undergo glucuronidation.
    
  • Safety: Generally regarded as a "clean" scaffold with low structural alert potential.

1,4-Dioxane[1][2][3][4][5][6][7][8][9][10][11]
  • Primary Metabolism: Oxidation by CYP2E1 (and to a lesser extent CYP2B).

  • Mechanism: The ring is hydroxylated to form 1,4-dioxane-2-one (lactone intermediate), which rapidly hydrolyzes to

    
    -hydroxyethoxyacetic acid (HEAA) .
    
  • Toxicity Concern: The solvent 1,4-dioxane is a Group 2B carcinogen (liver tumors in rodents) due to high-dose cytotoxicity and regenerative hyperplasia. However, as a scaffold within a drug molecule, this risk is mitigated by lower doses and different metabolic clearance rates. The key is to monitor for the formation of reactive aldehyde intermediates during ring opening.

  • hERG Liability: Dioxane scaffolds frequently reduce hERG inhibition compared to THP or piperidine analogs. This is causally linked to the lower LogP, as hERG binding is driven by lipophilicity and basicity.

Visualization: Metabolic Pathways

The following diagram contrasts the metabolic fate of the two scaffolds.

MetabolicPathways cluster_0 Tetrahydropyran (THP) Metabolism cluster_1 1,4-Dioxane Metabolism THP THP Scaffold THP_OH alpha-Hydroxy THP (Hemiacetal) THP->THP_OH CYP3A4 (C-Hydroxylation) RingOpen_THP Open Chain Aldehyde/Alcohol THP_OH->RingOpen_THP Spontaneous Ring Opening Dioxane 1,4-Dioxane Scaffold Lactone 1,4-Dioxane-2-one (Lactone) Dioxane->Lactone CYP2E1 (Oxidation) HEAA HEAA (beta-hydroxyethoxyacetic acid) Lactone->HEAA Hydrolysis (Ring Opening)

Figure 1: Comparative metabolic pathways. THP generally undergoes CYP3A4-mediated hydroxylation, while Dioxane is processed by CYP2E1 leading to HEAA.

Decision Framework: When to Use Which?

Use the following logic gate to determine the appropriate scaffold for your lead optimization program.

DecisionTree Start Start: Scaffold Selection CheckLogP Is cLogP > 3.5? Start->CheckLogP CheckSolubility Is Aqueous Solubility < 10 µM? CheckLogP->CheckSolubility Yes (Too Lipophilic) UseTHP SELECT TETRAHYDROPYRAN (Maintains Lipophilicity, Stable vs CYP2E1) CheckLogP->UseTHP No (LogP is optimal) CheckHERG Is hERG IC50 < 10 µM? CheckSolubility->CheckHERG Yes (Poor Solubility) CheckSolubility->UseTHP No (Solubility OK) UseDioxane SELECT 1,4-DIOXANE (Lowers LogP, Improves Solubility, Mitigates hERG) CheckHERG->UseDioxane Yes (hERG Liability) CheckHERG->UseTHP No (Safety OK)

Figure 2: Strategic decision tree for scaffold selection based on ADME/Tox properties.

Experimental Protocols

To validate the choice of scaffold, specific assays must be run. Standard metabolic stability assays often miss the specific metabolites of dioxane unless specifically searched for.

Protocol A: Targeted Microsomal Stability & Metabolite ID

Objective: Differentiate between CYP3A4 (THP) and CYP2E1 (Dioxane) clearance mechanisms and identify ring-opened metabolites.

  • Preparation:

    • Prepare Liver Microsomes (Human/Rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

    • Crucial Step: For Dioxane scaffolds, include a parallel incubation with CYP2E1 inhibitors (e.g., Diethyldithiocarbamate or 4-Methylpyrazole) and CYP3A4 inhibitors (e.g., Ketoconazole) to determine enzyme contribution.

  • Incubation:

    • Spike test compound (1 µM) into the mixture.

    • Initiate reaction with NADPH-regenerating system.

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Quenching & Extraction:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Centrifuge at 4000g for 20 mins.

  • Analysis (LC-MS/MS):

    • THP Focus: Monitor for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation/Ring opening).

    • Dioxane Focus: Monitor specifically for the HEAA metabolite (M+16 Da - 2H... often appears as a net change depending on ionization, but look for the acid functionality).

    • Note: HEAA is highly polar; use a reverse-phase column capable of retaining polar acids (e.g., C18-Aq or HILIC) to avoid eluting in the void volume.

Protocol B: LogP Determination (Shake-Flask Method)

Since the calculated LogP (cLogP) algorithms often struggle with the solvation effects of the second oxygen in dioxane, experimental validation is required.

  • System: Octanol/Water (phosphate buffered to pH 7.4).

  • Equilibrium: Dissolve compound in octanol-saturated water. Add water-saturated octanol. Shake for 24 hours at 25°C.

  • Phase Separation: Centrifuge to separate phases completely.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
    • Expectation: Dioxane analogs should show a LogP ~1.0-1.5 units lower than THP analogs.

References
  • Physicochemical Properties & LogP

    • Title: Solute descriptors and log P values for partition
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link] (General reference for solvent properties).

  • Metabolic Pathways (CYP2E1 & HEAA)

    • Title: CYP2E1 in 1,4-Dioxane Metabolism and Liver Toxicity: Insights from CYP2E1 Knockout Mice Study.[12]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • hERG Inhibition & Scaffold Optimization

    • Title: Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomeras.
    • Source: Ohio State University / ACS Public
    • URL:[Link]

  • Tetrahydropyran in Drug Discovery: Title: Tetrahydropyrans in Drug Discovery (Whitepaper). Source: PharmaBlock.
  • Bioisosterism Strategies

    • Title: Amide Bond Bioisosteres: Str
    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

Sources

Determining Enantiomeric Excess (ee) of Synthesized Dioxane Acids: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesized chiral dioxane acids, such as 1,4-benzodioxane-2-carboxylic acid derivatives, are highly valuable intermediates in the development of pharmaceuticals, particularly in the synthesis of alpha-adrenergic antagonists and PPAR agonists. However, determining the enantiomeric excess (ee) of these compounds presents unique analytical challenges. The highly polar carboxylic acid moiety often causes severe peak tailing in chromatography, and the structural variations in the dioxane ring can alter the efficacy of chiral recognition mechanisms.

As an Application Scientist, selecting the right analytical workflow is not just about following a protocol; it requires understanding the underlying causality of molecular interactions. This guide objectively compares the three primary methodologies for ee determination of dioxane acids, providing field-proven, self-validating protocols to ensure absolute scientific integrity.

Methodological Comparison: Causality and Mechanisms

A. Chiral High-Performance Liquid Chromatography (HPLC) / SFC: The Gold Standard

Chiral HPLC, particularly using immobilized amylose or cellulose-based Chiral Stationary Phases (CSPs), remains the most robust method for ee determination[1].

  • The Causality of Resolution: Dioxane acids possess both hydrogen-bond acceptors (the dioxane oxygens) and a strong hydrogen-bond donor (the carboxylic acid). Polysaccharide CSPs (e.g., Chiralpak AD-H) feature carbamate linkages that interact with these moieties. The chiral recognition is driven by a combination of steric inclusion within the polymer's helical groove,

    
     interactions with the aromatic backbone, and directional hydrogen bonding.
    
  • Acidic Modifiers: To prevent the carboxylic acid from ionizing and causing peak tailing, an acidic modifier (like 0.1% Trifluoroacetic acid, TFA) must be added to the mobile phase. This suppresses ionization, ensuring the analyte remains in its neutral state for optimal interaction with the CSP.

B. 1H NMR with Chiral Solvating Agents (CSAs)

When high-purity samples are available, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid, derivatization-free alternative.

  • The Causality of Resolution: Basic CSAs, such as (+)-dehydroabietylamine[2] or optically active BINOL-based amino alcohols ()[3], form diastereomeric salts with the acidic proton of the dioxane acid via non-covalent ion-pairing and hydrogen bonding. Because the two enantiomers of the acid form diastereomeric complexes with the homochiral CSA, their protons (especially the

    
    -protons near the stereocenter) experience different magnetic shielding environments. This results in chemical shift non-equivalence (
    
    
    
    ), allowing for direct integration of the split peaks.
  • Solvent Dependency: This method relies heavily on non-polar solvents (e.g.,

    
    ) to prevent the dissociation of the diastereomeric ion pairs.
    
C. ESI-MS with Chiral Selectors (High-Throughput)

For high-throughput screening (HTS) of asymmetric synthesis libraries, Electrospray Ionization Mass Spectrometry (ESI-MS) utilizing mass-tagged pseudoenantiomeric auxiliaries can be employed. While less precise than HPLC, it allows for the rapid estimation of ee based on the relative abundance of diastereomeric host-guest complex ions.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each method to aid in workflow selection:

MetricChiral HPLC / SFC1H NMR with CSAESI-MS (HTS)
Resolution (

)
High (

> 1.5 typical)
Moderate to HighLow (relies on mass tags)
Limit of Detection (LOD) < 0.1% minor enantiomer1 - 2% minor enantiomer~5% minor enantiomer
Analysis Time 10 - 30 minutes/sample5 - 10 minutes/sample< 1 minute/sample
Sample Purity Required Low (separates impurities)Very High (>95% pure)Moderate
Sample Preparation Simple dilutionPrecise stoichiometric mixingComplex derivatization
Primary Use Case Final API release, precise eeRapid in-process pure checksCatalyst library screening

Decision Matrix Workflow

To ensure analytical efficiency, follow this logical workflow to select the appropriate ee determination method based on your sample's state.

MethodSelection Start Synthesized Dioxane Acid Q1 High-throughput Screening (>100/day)? Start->Q1 MS ESI-MS with Chiral Selectors Q1->MS Yes Q2 Is the sample highly pure? Q1->Q2 No ValMS Validate via Calibration Curve MS->ValMS NMR 1H NMR with Chiral Solvating Agent (CSA) Q2->NMR Yes (>95% pure) HPLC Chiral HPLC / SFC (Amylose/Cellulose CSPs) Q2->HPLC No (Crude mixture) ValNMR Validate 1:1 Stoichiometry NMR->ValNMR ValHPLC Validate via Racemate Run HPLC->ValHPLC

Caption: Decision matrix for selecting the optimal ee determination method for chiral dioxane acids.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to prevent false positives in chiral recognition.

Protocol 1: Chiral HPLC Analysis (The Baseline Validation Method)

This protocol ensures that the column chemistry is actively resolving the specific dioxane acid before any unknown is tested.

  • System Preparation: Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min[1]. Causality note: The 0.1% TFA is non-negotiable; omitting it will result in broad, unresolved humps due to secondary interactions between the free carboxylate and the silica support.

  • Self-Validation (Racemate Check):

    • Inject 10 µL of a 1 mg/mL solution of the racemic dioxane acid.

    • Verify that two distinct peaks appear with an area integration ratio of exactly 50:50 (

      
      ).
      
    • Ensure the resolution factor (

      
      ) is 
      
      
      
      . If
      
      
      , adjust the Hexane/IPA ratio.
  • Sample Analysis: Inject 10 µL of the enantioenriched synthesized sample.

  • Data Processing: Calculate the ee using the formula:

    
    
    
Protocol 2: 1H NMR Determination using a BINOL-Amino Alcohol CSA

This protocol utilizes a chiral solvating agent. It requires strict stoichiometric control to ensure accurate integration.

  • Solvent and Reagent Prep: Thoroughly dry

    
     over molecular sieves. Moisture disrupts the delicate hydrogen-bonding network of the diastereomeric salt, collapsing the signal splitting. Obtain enantiopure (R)-BINOL-amino alcohol[3].
    
  • Self-Validation (Stoichiometric Titration):

    • Prepare a 0.05 M solution of the racemic dioxane acid in

      
      .
      
    • Titrate the CSA into the NMR tube in 0.5 molar equivalent increments, taking a quick 1H NMR scan after each addition.

    • Causality note: You must observe the

      
      -proton signal split into two distinct doublets/multiplets. Stop adding CSA when the 
      
      
      
      (chemical shift difference) is maximized and stable (typically at a 1:1 or 1:2 Acid:CSA ratio). Excess CSA can cause dynamic exchange broadening.
  • Sample Acquisition: Prepare the enantioenriched sample using the exact optimized stoichiometric ratio determined in Step 2. Acquire the 1H NMR spectrum (minimum 400 MHz, 64 scans for high signal-to-noise).

  • Integration: Identify the split

    
    -protons. Integrate the downfield peak (corresponding to one enantiomer) and the upfield peak (corresponding to the other). Calculate the ee directly from the integration values.
    

References

  • Laaksonen, T. (2015). (+)-Dehydroabietylamine based chiral solvating agents for the enantiomeric discrimination of carboxylic acids in NMR spectroscopy. University of Helsinki. Available at:[Link]

  • Li, G., Ma, M., Wang, G., Wang, X., & Lei, X. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8:336. Available at:[Link]

  • Wang, C., Chen, L. A., Huo, H., Shen, X., Harms, K., Gong, L., & Meggers, E. (2014). Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. Chemical Science, 6(2), 1094-1100. Available at:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 6-Methyl-1,4-dioxane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Safety Overview (The "Why")

Handling 6-methyl-1,4-dioxane-2-carboxylic acid requires a nuanced approach. Unlike standard organic acids, this molecule contains a 1,4-dioxane backbone , introducing specific risks regarding peroxide formation and solvent permeation that generic safety protocols often overlook.

While the carboxylic acid moiety (


) dictates its immediate corrosive/irritant profile (H315, H319, H335), the ether linkages in the dioxane ring present a silent, time-dependent hazard: peroxidation . Furthermore, the lipophilic nature of the dioxane ring can facilitate rapid permeation through standard glove materials, necessitating a specific PPE strategy.

Core Hazard Profile (Derived from Structure & Analogs):

  • Primary: Skin/Eye Irritant & Respiratory Sensitizer (Acid functionality).

  • Secondary: Potential Organic Peroxide Former (Ether backbone).

  • Tertiary: Suspected Carcinogen (Structural alert based on 1,4-dioxane).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-glove-fits-all" approach. The lipophilicity of the dioxane ring requires specific barrier protection.

Hand Protection Strategy

Standard nitrile gloves may offer insufficient breakthrough times (<15 mins) if the compound is in solution with organic solvents.

Task DescriptionPrimary BarrierSecondary BarrierRationale
Weighing / Solid Handling Nitrile (4 mil) None requiredSolid state minimizes permeation risk.[1] Protection against dust irritation is the priority.
Synthesis / Solubilization Laminate (Silver Shield/4H) Nitrile (Outer) Dioxane derivatives permeate rubber rapidly. Laminate provides chemical resistance; outer nitrile provides dexterity and grip.
Spill Cleanup Butyl Rubber Nitrile (Inner) Thick butyl rubber resists ketones/ethers/acids found in reaction mixtures.
Respiratory & Body Protection
ComponentSpecificationOperational Trigger
Respiratory N95 / P100 (Particulate) Handling solid powder outside a fume hood (Not Recommended).[1]
Half-mask with OV/AG Cartridge Handling >5g in open vessels; cleaning spills outside containment.[1] OV=Organic Vapor, AG=Acid Gas.
Eye/Face Chemical Splash Goggles Mandatory.[2][3] Safety glasses are insufficient due to the corrosive acid risk.
Body Poly-cotton Lab Coat Standard synthesis.[1]
Tyvek® Apron/Sleeves When handling stock solutions >1 M or during scale-up (>10g).

Part 3: Operational Protocols

Workflow 1: Pre-Start Verification (The "Stop/Go" Check)

Before opening the container, perform this logical check to prevent containment breach or degradation.

SafetyLogic start START: Receive Container visual Visual Inspection: Crystals vs. Crust start->visual peroxide Peroxide Test (Quantofix/Starch Iodide) visual->peroxide White crystals quarantine STOP: Quench/Disposal visual->quarantine Yellow crust/precipitate (Potential Peroxides) safe GO: Proceed to Weighing peroxide->safe < 10 ppm peroxide->quarantine > 10 ppm

Figure 1: Pre-handling safety logic. Visual signs of crystal deformation or crust formation on the cap threads indicate potential peroxide accumulation.

Workflow 2: Solubilization & Synthesis Setup

Objective: Dissolve compound without generating aerosols or exposing skin to high concentrations.

  • Engineering Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Weighing:

    • Use an anti-static gun if available; carboxylic acids can be statically charged.

    • Technique: Weigh into a tared vial, not onto weighing paper, to minimize dust transfer.

  • Solvent Addition:

    • Caution: Exothermic reaction possible if dissolving in basic media (e.g., NaOH, NaHCO3).

    • Add solvent slowly down the side of the vessel.

    • Solvent Choice: If using ethers (THF, Diethyl ether), the peroxide risk is cumulative. Prefer alcohols or DCM if chemistry permits.

Workflow 3: Spill Response (Solid vs. Liquid)

Scenario A: Solid Spill (< 5g)

  • Isolate: Mark the area.

  • Neutralize: Cover with Sodium Carbonate (soda ash) or Sodium Bicarbonate to neutralize the carboxylic acid functionality.

  • Collect: Sweep carefully into a bag using a brush and dustpan. Do not create dust.[4]

  • Clean: Wipe area with water, then acetone.

Scenario B: Solution Spill

  • Evacuate: If outside the hood, evacuate the immediate area.

  • PPE Up: Don Butyl gloves and OV/AG respirator.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (combustible + oxidizer risk).

  • Disposal: Collect as hazardous chemical waste (Acid stream).

Part 4: Waste Management & Disposal[1][4][5]

Proper disposal is critical to prevent downstream reactions in waste drums.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous ChemicalLabel as "Solid Organic Acid".[1] Do not mix with strong oxidizers (Nitric acid) or strong bases.
Liquid Waste (Aqueous) Acidic AqueousAdjust pH to 6–8 before disposal if local regulations allow, OR dispose as "Aqueous Acid Waste".
Liquid Waste (Organic) Halogenated/Non-HalCRITICAL: Test for peroxides before bulking into large solvent drums. If positive, quench with ferrous sulfate.

References

  • PubChem. (n.d.). 6-methyl-1,4-dioxane-2-carboxylic acid (Compound). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

  • Clark, D. E. (1999). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 6(5), 12-22. (Standard protocol for ether backbone handling).

Sources

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